Flavokawain C
Description
Propriétés
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUFMIJZNYXWDX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958437 | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37308-75-1 | |
| Record name | Flavokawain C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flavokawain C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Flavokawain C: A Technical Guide to Natural Sources, Isolation from Piper methysticum, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavokawain C, a chalcone (B49325) found in the roots of the kava (B3030397) plant (Piper methysticum), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed methodology for its isolation and purification from Piper methysticum, and a summary of its known biological activities, with a focus on its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary natural source of this compound is the rhizome and roots of the kava plant (Piper methysticum), a member of the pepper family (Piperaceae).[1][2][3] This plant is traditionally cultivated in the Pacific Islands for its use in a ceremonial beverage with sedative and anxiolytic properties. This compound is one of three major flavokawains (A, B, and C) present in kava extracts, alongside a more abundant class of compounds known as kavalactones.
The concentration of this compound can vary significantly depending on the specific cultivar of Piper methysticum, the part of the plant used, and the extraction method employed. Generally, flavokawains are found in lower concentrations than kavalactones.
Table 1: Quantitative Data on this compound in Piper methysticum
| Plant Material | Cultivar/Type | Extraction Solvent | Analytical Method | This compound Concentration | Reference |
| Ethanolic Kava Extract | Not Specified | Ethanol | HPLC | 0.14 ± 0.003 mg/100 mg of extract | [4] |
| Kava Extract | Not Specified | Ethanol | UPLC | Not specified individually | [5] |
| Acetonic Kava Extract | Noble Varieties | Acetone (B3395972) | HPTLC | Lower concentrations compared to "two-day" varieties | |
| Acetonic Kava Extract | "Two-day" Varieties | Acetone | HPTLC | Higher concentrations compared to "noble" varieties |
Isolation and Purification of this compound from Piper methysticum
The isolation of this compound from Piper methysticum involves a multi-step process of extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established techniques for the separation of chalcones and other constituents from kava.
Experimental Protocol: Extraction
-
Plant Material Preparation: Dried rhizomes of Piper methysticum are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered kava root is macerated with acetone at room temperature. Acetone is a highly effective solvent for extracting both kavalactones and flavokawains. A typical ratio would be 1:10 (w/v) of plant material to solvent.
-
Extraction Procedure: The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure thorough extraction. The process can be expedited by using sonication.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude acetone extract.
Experimental Protocol: Fractionation and Column Chromatography
-
Solvent Partitioning (Optional): The crude acetone extract can be further fractionated by solvent-solvent partitioning. For instance, the crude extract can be dissolved in a methanol-water mixture and then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavokawains are typically enriched in the less polar fractions.
-
Column Chromatography: The crude extract or a selected fraction is subjected to column chromatography for further separation.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of flavokawains.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing. For example, elution can begin with 100% n-hexane and progress to a mixture of n-hexane:ethyl acetate (e.g., 9:1, 8:2, etc.).
-
Fraction Collection: Fractions are collected sequentially as the mobile phase elutes from the column.
-
-
Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
Experimental Protocol: Purification by Crystallization and HPLC
-
Crystallization: Fractions rich in this compound are combined and concentrated. The concentrated residue can then be subjected to crystallization using an appropriate solvent system (e.g., methanol (B129727)/water or hexane/ethyl acetate) to yield purified crystals of this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, the semi-purified this compound can be further purified using preparative HPLC.
-
Column: A reversed-phase C18 column is suitable for this purpose.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is a common mobile phase.
-
Detection: Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance (around 355 nm).
-
Fraction Collection: The peak corresponding to this compound is collected.
-
-
Purity Assessment: The purity of the isolated this compound should be assessed using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structural integrity.
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with a significant focus on its anti-cancer properties. It has been shown to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines. These effects are mediated through its interaction with several key cellular signaling pathways.
FAK/PI3K/AKT Signaling Pathway
This compound has been shown to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells. This pathway is crucial for cell survival, proliferation, and migration. This compound is believed to bind to the ATP sites of FAK and PI3K, thereby inhibiting their phosphorylation and downstream signaling to AKT.
Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another target of this compound. This pathway is involved in cell proliferation, differentiation, and survival. In some cancer cells, this compound has been observed to induce the phosphorylation of ERK1/2, which can paradoxically lead to apoptosis in certain contexts.
Caption: this compound modulates the MAPK/ERK signaling pathway.
Experimental Workflow for Isolation and Purification
The overall workflow for isolating and purifying this compound from Piper methysticum is summarized in the following diagram.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This compound represents a promising natural product with significant potential for further investigation and development as a therapeutic agent. This guide provides a foundational understanding of its natural occurrence, a detailed framework for its isolation from Piper methysticum, and an overview of its mechanisms of action through key signaling pathways. The provided protocols and data are intended to facilitate further research into the pharmacological properties and potential clinical applications of this intriguing chalcone. Further studies are warranted to optimize isolation yields and to fully elucidate the complex interactions of this compound with cellular signaling networks.
References
- 1. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 3. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK signaling pathway | Abcam [abcam.com]
- 5. sinobiological.com [sinobiological.com]
Spectroscopic Blueprint of Flavokawain C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth spectroscopic analysis of Flavokawain C, a chalcone (B49325) of significant interest in pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document outlines the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, alongside detailed experimental protocols and relevant signaling pathway visualizations.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data for this compound (2',4-dihydroxy-4',6'-dimethoxychalcone) are presented below. These assignments are crucial for the structural confirmation and purity assessment of the compound.[1]
Table 1: ¹H and ¹³C NMR Spectral Data of this compound (300 MHz, Acetone-d₆) [1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2' | - | 106.3 |
| 4' | - | 165.2 |
| 6' | - | 162.7 |
| 1' | - | 106.1 |
| 3' | 5.95 (d, J=2.3 Hz) | 93.8 |
| 5' | 6.10 (d, J=2.3 Hz) | 91.2 |
| 4 | - | 160.1 |
| 1 | - | 127.8 |
| 2, 6 | 7.58 (d, J=8.7 Hz) | 131.0 |
| 3, 5 | 6.88 (d, J=8.7 Hz) | 116.2 |
| α | 7.72 (d, J=15.6 Hz) | 125.8 |
| β | 7.82 (d, J=15.6 Hz) | 144.7 |
| C=O | - | 192.5 |
| 4'-OCH₃ | 3.90 (s) | 55.9 |
| 6'-OCH₃ | 3.82 (s) | 55.6 |
Mass Spectrometry (MS)
Mass spectrometric analysis provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. The exact mass was determined by electrospray ionization (ESI) mass spectrometry.[1]
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion | m/z |
| Positive | [M+H]⁺ | 301.1071[2] |
| Negative | [M-H]⁻ | 299.0925[2] |
Table 3: Major MS/MS Fragments of this compound
| Precursor Ion | Fragment m/z | Proposed Fragment |
| [M+H]⁺ | 181.2 | [C₉H₉O₄]⁺ |
| 147.1 | [C₈H₇O₃]⁺ | |
| 259.2 | [C₁₅H₁₅O₄]⁺ | |
| [M-H]⁻ | 119.0 | [C₇H₃O₂]⁻ |
| 255.1 | [C₁₅H₁₁O₄]⁻ | |
| 267.0 | [C₁₆H₁₁O₄]⁻ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule, which are characteristic of its chalcone structure.
Table 4: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Methanol (B129727) | 368 |
| Not Specified | 366 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established methods for flavonoid and chalcone analysis.
NMR Spectroscopy
Sample Preparation: A sample of 3–5 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm.
-
¹³C NMR: Spectra are acquired with a spectral width of approximately 220 ppm.
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (B52724) (LC-MS grade) at a concentration of approximately 1-10 µg/mL.
Instrumentation and Data Acquisition (LC-MS/MS):
-
Liquid Chromatography (LC): An ultra-high-performance liquid chromatography (UHPLC) system is used for sample introduction. A C18 column is typically employed with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.
-
Mass Spectrometry (MS): An electrospray ionization (ESI) source is used in both positive and negative ion modes.
-
Full Scan (MS1): A full scan is acquired to determine the m/z of the precursor ions ([M+H]⁺ and [M-H]⁻).
-
Tandem MS (MS/MS): The precursor ions are selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.
-
UV-Vis Spectroscopy
Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
Instrumentation and Data Acquisition:
-
A dual-beam UV-Vis spectrophotometer is used to record the spectrum, typically from 200 to 600 nm.
-
The solvent used for sample preparation is also used as the blank.
-
Use of Shift Reagents (for structural elucidation): To gain further structural information, spectra can be recorded after the addition of shift reagents such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), hydrochloric acid (HCl), sodium acetate (B1210297) (NaOAc), and boric acid (H₃BO₃). These reagents cause characteristic shifts in the absorption bands depending on the position of hydroxyl groups on the flavonoid skeleton.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and a key signaling pathway affected by this compound.
References
Physical and chemical properties of Flavokawain C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain C is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family.[1][2] It is predominantly found in the root of the kava (B3030397) plant (Piper methysticum), a crop native to the Pacific Islands.[3][4] Chalcones are recognized for their distinctive yellow appearance in the kava plant and are known to possess a range of biological activities.[4] this compound, in particular, has garnered significant attention in the scientific community for its potential as an anti-cancer agent, demonstrating cytotoxic and pro-apoptotic activities against various cancer cell lines.[2][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a summary of its known effects on key cellular signaling pathways.
Physical and Chemical Properties
This compound is a solid, crystalline powder with a distinct molecular structure characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4][6]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₆O₅ | [7][8][9][10][11] |
| Molecular Weight | 300.31 g/mol | [7][9][10] |
| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [8] |
| CAS Number | 37308-75-1 | [8][10][11] |
| Appearance | Solid | [8] |
| Melting Point | 194 - 195 °C | [8] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (B145695) (5 mg/ml).[11] Poorly soluble in water.[12] | [11][12] |
| UV max (λmax) | 368 nm | [11] |
Spectroscopic Data
Mass Spectrometry:
NMR Spectroscopy:
-
¹³C NMR spectral data is available and has been used for the characterization of flavokawains.[8][13]
Experimental Protocols
Synthesis: Claisen-Schmidt Condensation
This compound and its analogs can be synthesized via the Claisen-Schmidt condensation reaction.[3] This method involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde.[14][15]
Typical Protocol:
-
Dissolve 2-hydroxy-4,6-dimethoxyacetophenone and 4-hydroxybenzaldehyde (B117250) in a suitable solvent such as methanol.[3]
-
Add a catalytic amount of a strong base, such as potassium hydroxide, to the mixture.[3]
-
Stir the reaction mixture at room temperature for several hours to overnight.[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[16]
Isolation and Purification from Piper methysticum
This compound can be isolated from the roots of the kava plant.
General Protocol:
-
Extract dried and powdered kava root with a solvent such as acetone (B3395972) or ethanol.[17][18]
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel.[6]
-
Elute the column with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate.[6][17]
-
Collect the fractions and monitor for the presence of this compound using TLC or HPLC.[18]
-
Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
Cytotoxicity Assays
Sulforhodamine B (SRB) Assay: This assay is used to determine cell viability based on the measurement of cellular protein content.[13]
-
Seed cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
Apoptosis Assays
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Seed cells (e.g., HCT 116 or HT-29) in 6-well plates and treat with this compound for the desired time and concentration.[8]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[8]
-
Analyze the stained cells by flow cytometry, acquiring a minimum of 10,000 events per sample.[8]
Hoechst 33342/PI Staining for Nuclear Morphology: This fluorescence microscopy-based assay is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and fragmentation.
-
Grow cells on coverslips in a 6-well plate and treat with this compound.
-
Stain the cells with Hoechst 33342 (10 µg/mL) followed by propidium iodide (2.5 µg/mL).
-
Mount the coverslips onto microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained with Hoechst 33342, while necrotic cells will be stained with PI.
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]
-
Treat cells with this compound for the desired time points.
-
Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.[19]
-
Stain the cells with a PI solution.[19]
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
Signaling Pathways and Molecular Mechanisms
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
FAK/PI3K/AKT Signaling Pathway
This compound has been demonstrated to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells.[4][7][20] This inhibition is associated with a reduction in the phosphorylation of FAK, PI3K, and AKT, leading to decreased cell proliferation and migration.[4][7]
Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.
MAPK Signaling Pathway
This compound has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can induce the phosphorylation of ERK1/2, which is involved in cellular processes like proliferation and apoptosis.[9]
Caption: this compound modulates the MAPK signaling pathway.
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
This compound can induce apoptosis through the endoplasmic reticulum stress pathway. This is evidenced by the upregulation of GADD153 (CHOP), a key marker of ER stress.[3][9] Prolonged ER stress can trigger apoptotic cell death.
Caption: this compound induces apoptosis via the ER stress pathway.
Conclusion
This compound is a promising natural product with well-defined physical and chemical characteristics and significant potential as an anti-cancer agent. This guide provides a foundational understanding of its properties and the methodologies used to investigate its biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this intriguing chalcone. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. iiste.org [iiste.org]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. researchgate.net [researchgate.net]
Flavokawain C: A Multifaceted Anti-Cancer Agent - A Technical Guide to its Mechanism of Action
A Deep Dive into the Molecular Mechanisms of a Promising Natural Compound for Researchers, Scientists, and Drug Development Professionals
Flavokawain C (FKC), a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has emerged as a significant subject of interest in oncology research. This technical guide synthesizes the current understanding of FKC's mechanism of action in cancer cells, providing a comprehensive overview of its effects on key cellular processes, summarizing quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.
Core Anti-Cancer Mechanisms of this compound
This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways essential for cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
FKC is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: FKC disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins such as cytochrome c, Smac/DIABLO, and AIF into the cytoplasm[1]. This release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in PARP cleavage and the characteristic morphological changes of apoptosis[1][2]. The process is further amplified by FKC's ability to upregulate the pro-apoptotic protein Bak and downregulate anti-apoptotic proteins like Bcl-xL, XIAP, cIAP-1, and survivin[1].
Extrinsic Pathway: FKC has been shown to upregulate the expression of death receptor 5 (DR5), sensitizing cancer cells to apoptosis initiated by extracellular death ligands[1]. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further engaging the mitochondrial pathway.
Endoplasmic Reticulum Stress: FKC can also induce apoptosis by triggering endoplasmic reticulum (ER) stress, evidenced by the increased expression of GADD153.
Reactive Oxygen Species (ROS) Generation: A key mechanism underlying FKC-induced apoptosis is the generation of reactive oxygen species (ROS). Elevated intracellular ROS levels can damage cellular components, including mitochondria, leading to the initiation of the apoptotic cascade.
Cell Cycle Arrest
FKC effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases. In HT-29 colon cancer cells, FKC induces arrest at the G1 and G2/M phases. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27 in a p53-independent manner. In HCT 116 colon cancer cells, FKC causes S phase arrest, accompanied by the downregulation of CDK2 and CDK4, and hypophosphorylation of the retinoblastoma protein (Rb). In breast cancer cells, FKC treatment leads to G2/M phase arrest.
Inhibition of Key Signaling Pathways
FKC's anti-cancer activity is intricately linked to its ability to modulate critical signaling pathways that are often dysregulated in cancer.
FAK/PI3K/AKT Signaling Pathway: In liver cancer cells, FKC has been shown to significantly suppress the FAK/PI3K/AKT signaling pathway. It achieves this by binding to the ATP sites of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K), thereby inhibiting their phosphorylation and subsequent activation of Akt. This pathway is crucial for cell proliferation, survival, and migration, and its inhibition by FKC contributes significantly to its anti-cancer effects.
HSP90B1/STAT3/HK2 Signaling Axis: In nasopharyngeal carcinoma, FKC targets the Heat Shock Protein 90B1 (HSP90B1), leading to the downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) and Hexokinase 2 (HK2). This inhibition of the HSP90B1/STAT3/HK2 axis disrupts glucose metabolism and tumor angiogenesis, two critical hallmarks of cancer.
MAPK and Akt Signaling: In HCT 116 cells, FKC treatment leads to a substantial increase in the phosphorylation of ERK1/2, a member of the Mitogen-Activated Protein Kinase (MAPK) family, while reducing the expression of phosphorylated Akt. The modulation of these pathways plays a role in the induction of apoptosis and cell cycle arrest.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Adenocarcinoma | 39.00 ± 0.37 | |
| Huh-7 | Liver Cancer | 23.42 ± 0.89 | |
| Hep3B | Liver Cancer | 28.88 ± 2.60 | |
| HepG2 | Liver Cancer | 30.71 ± 1.27 | |
| MIHA (normal liver cells) | Normal Liver | 53.95 ± 5.08 | |
| T24 | Bladder Cancer | ≤17 | |
| RT4 | Bladder Cancer | ≤17 | |
| EJ | Bladder Cancer | ≤17 | |
| L02 | Liver Cancer | <60 | |
| HepG2 | Liver Cancer | <60 |
Detailed Methodologies for Key Experiments
This section outlines the typical experimental protocols used to investigate the mechanism of action of this compound.
Cell Culture and Viability Assays
-
Cell Lines and Culture Conditions: Cancer cell lines such as HT-29, HCT 116 (colon), Huh-7, Hep3B, HepG2 (liver), and various breast and bladder cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT or SRB): Cells are seeded in 96-well plates and treated with various concentrations of FKC for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, stained with SRB solution, and the bound dye is solubilized with a Tris-based solution. Absorbance is measured to quantify total protein content, which is proportional to the number of viable cells.
-
Apoptosis Assays
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells, treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.
-
Caspase Activity Assays: The activities of caspase-3, -8, and -9 are measured using colorimetric or fluorometric assay kits according to the manufacturer's instructions.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Cells are stained with a fluorescent dye such as JC-1 or Rhodamine 123. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence intensity, as measured by flow cytometry or fluorescence microscopy, indicates a loss of ΔΨm.
-
Western Blot Analysis for Apoptosis-Related Proteins: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP) and corresponding secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.
Cell Cycle Analysis
-
Flow Cytometry: Cells are harvested, fixed in cold 70% ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI) containing RNase. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Immunoblotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies targeting total and phosphorylated forms of key signaling proteins (e.g., FAK, PI3K, Akt, STAT3, ERK). After incubation with HRP-conjugated secondary antibodies, the protein bands are detected.
Visualizing the Mechanisms of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's anti-cancer activity.
Caption: this compound induced apoptosis signaling pathway.
Caption: this compound induced cell cycle arrest mechanism.
References
- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Flavokawain C: A Technical Guide to its Modulation of the FAK/PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavokawain C (FKC), a chalcone (B49325) derived from the kava (B3030397) plant (Piper methysticum), has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, migration, and induce apoptosis by modulating key cellular signaling pathways. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action, with a specific focus on its modulation of the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound and the FAK/PI3K/AKT Pathway
The FAK/PI3K/AKT signaling pathway is a critical regulator of fundamental cellular processes, including cell growth, survival, proliferation, and migration. Its dysregulation is a common hallmark of many cancers, making it a prime target for therapeutic intervention. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion and signaling.[1] Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for the SH2 domain of Src family kinases and PI3K.[1][2] This initiates a downstream cascade, leading to the activation of PI3K and subsequently AKT, a serine/threonine kinase. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.
This compound has been shown to exert its anti-cancer effects by directly targeting and inhibiting this pathway.[3][4] Studies in various cancer cell lines, particularly liver and colon cancer, have elucidated the mechanisms by which FKC disrupts this oncogenic signaling network.
Quantitative Data: The Anti-Cancer Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| Liver Cancer | |||
| Huh-7 | Hepatocellular Carcinoma | 23.42 ± 0.89 | |
| Hep3B | Hepatocellular Carcinoma | 28.88 ± 2.60 | |
| HepG2 | Hepatocellular Carcinoma | 30.71 ± 1.27 | |
| Colon Cancer | |||
| HCT 116 | Colorectal Carcinoma | Varies (e.g., ~42 µM at 72h) | |
| HT-29 | Colorectal Adenocarcinoma | 39.00 ± 0.37 | |
| Other Cancers | |||
| A549 | Lung Carcinoma | Cytotoxic effects observed | |
| CaSki | Cervical Cancer | Cytotoxic effects observed | |
| MCF-7 | Breast Cancer | Cytotoxic effects observed |
Mechanism of Action: Inhibition of the FAK/PI3K/AKT Signaling Pathway
This compound's primary mechanism of action against cancer cells involves the direct suppression of the FAK/PI3K/AKT signaling pathway. This inhibition occurs through a multi-faceted approach:
-
Binding to FAK and PI3K: Molecular docking studies have revealed that this compound can bind to the ATP-binding sites of both FAK and PI3K. This competitive inhibition prevents the binding of ATP, which is essential for their kinase activity.
-
Inhibition of Phosphorylation: By blocking the kinase activity of FAK and PI3K, this compound effectively inhibits their phosphorylation and subsequent activation. This leads to a dose-dependent decrease in the levels of phosphorylated FAK (p-FAK), phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).
-
Downregulation of Downstream Targets: The inactivation of AKT prevents the phosphorylation of its downstream effector proteins, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and cell cycle arrest.
Recent studies have also shown that FKC can modulate the PI3K/Akt/mTOR pathway by regulating HSP90B1 and its interaction with EGFR in nasopharyngeal carcinoma.
Signaling Pathway Diagram
Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.
Cellular Consequences of FAK/PI3K/AKT Pathway Inhibition by this compound
The disruption of the FAK/PI3K/AKT signaling cascade by this compound triggers a series of anti-cancer cellular events:
-
Induction of Apoptosis: FKC promotes programmed cell death by both intrinsic and extrinsic pathways. This is evidenced by the upregulation of pro-apoptotic proteins like Bak and death receptors (DR5), and the downregulation of anti-apoptotic proteins such as XIAP and survivin.
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, primarily in the S phase and G2/M phase in different cancer cell lines. This is accompanied by the downregulation of cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.
-
Inhibition of Cell Migration: By targeting FAK, a key regulator of cell adhesion and motility, this compound significantly inhibits the migration of cancer cells.
-
Induction of DNA Damage: Studies have demonstrated that this compound can induce DNA damage in liver cancer cells, contributing to its cytotoxic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the FAK/PI3K/AKT pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., Huh-7, Hep3B)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 6 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.01% DMSO) for the desired duration (e.g., 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of total and phosphorylated proteins in the FAK/PI3K/AKT pathway.
-
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAK, anti-p-FAK, anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
-
Experimental Workflow Diagram
Caption: A general experimental workflow to study this compound's effects.
In Vivo Studies
The anti-cancer efficacy of this compound has been validated in preclinical animal models. In xenograft models using human liver cancer cells (Huh-7), administration of this compound resulted in a significant inhibition of tumor growth with minimal adverse effects. Similarly, in vivo studies with HCT 116 colon carcinoma xenografts showed that FKC treatment significantly inhibited tumor growth. These findings underscore the therapeutic potential of this compound in a physiological context.
Conclusion and Future Directions
This compound has demonstrated compelling anti-cancer activity through the targeted inhibition of the FAK/PI3K/AKT signaling pathway. Its ability to induce apoptosis, cell cycle arrest, and inhibit cell migration in various cancer models, coupled with its efficacy in vivo, positions it as a strong candidate for further drug development. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and conducting clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients. The detailed molecular understanding of its mechanism of action provides a solid foundation for its continued investigation as a novel anti-cancer therapeutic.
References
- 1. Complex Formation with Focal Adhesion Kinase: A Mechanism to Regulate Activity and Subcellular Localization of Src Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Flavokawain C as a Potent Inhibitor of the HSP90B1/STAT3/HK2 Signaling Axis: A Technical Guide for Drug Development Professionals
Introduction
Flavokawain C (FKC) is a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum) that has demonstrated significant anti-tumor efficacy across a range of cancer models.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, specifically focusing on its role as an inhibitor of the Heat Shock Protein 90 Beta 1 (HSP90B1), Signal Transducer and Activator of Transcription 3 (STAT3), and Hexokinase 2 (HK2) signaling pathway. This axis is crucial in promoting tumor cell proliferation, metabolic reprogramming, and angiogenesis.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Recent studies have identified FKC as a natural inhibitor of HSP90B1, a molecular chaperone frequently overexpressed in cancer cells that is essential for the stability and function of numerous oncoproteins. By targeting HSP90B1, FKC disrupts the downstream signaling cascades that drive malignant progression. One of the key pathways affected is the STAT3 signaling pathway, as STAT3 is a client protein of HSP90. The inhibition of this pathway ultimately leads to the downregulation of critical metabolic enzymes like HK2, thereby suppressing the glycolytic phenotype characteristic of many cancers.
This guide will detail the molecular interactions, present quantitative data on the efficacy of FKC, outline relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
Molecular Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting HSP90B1. This interaction leads to a cascade of downstream effects that culminate in the inhibition of cancer cell proliferation, glycolysis, and angiogenesis.
Inhibition of HSP90B1
HSP90B1 is a critical molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are integral to cancer cell survival and proliferation. FKC has been identified as a natural inhibitor of HSP90B1, leading to a reduction in its expression in cancer cells. This inhibitory action disrupts the chaperoning of HSP90B1's client proteins, marking the initial step in FKC's mechanism of action.
Suppression of STAT3 Phosphorylation
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-established client protein of HSP90. The chaperone activity of HSP90 is essential for maintaining the stability and functional conformation of STAT3, allowing for its phosphorylation and subsequent activation. By inhibiting HSP90B1, this compound disrupts the HSP90B1-STAT3 interaction, leading to STAT3 destabilization and reduced phosphorylation at key residues like Tyrosine 705. This inactivation of STAT3 prevents its dimerization and translocation to the nucleus, thereby inhibiting its function as a transcription factor for genes involved in cell survival, proliferation, and metabolism.
Downregulation of Hexokinase 2 (HK2)
Hexokinase 2 (HK2) is a critical enzyme in the glycolytic pathway and is often overexpressed in cancer cells, contributing to the Warburg effect. The expression of HK2 is, in part, regulated by the STAT3 signaling pathway. By inhibiting STAT3 activation, this compound leads to the downstream downregulation of HK2 expression. This reduction in HK2 levels impairs the glycolytic capacity of cancer cells, reducing their energy supply and inhibiting cell proliferation. Furthermore, in vivo studies have shown that FKC treatment results in the downregulation of HK2 in tumor tissues.
Quantitative Data
The anti-cancer efficacy of this compound has been quantified in various studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC₅₀ | HCT 116 (Colon Carcinoma) | 12.75 µM | |
| T24, RT4, EJ (Bladder Cancer) | ≤17 µM | ||
| L02, HepG2 (Liver Cancer) | <60 µM | ||
| Effect on Protein Phosphorylation | HNE1, CNE2 (Nasopharyngeal Carcinoma) | Decreased phosphorylation of EGFR, PI3K, Akt, mTOR | |
| Impact on Cell Behavior | HNE1, CNE2 (Nasopharyngeal Carcinoma) | Inhibition of proliferation, glycolysis, and angiogenesis |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference(s) |
| Nude Mice Xenograft | Nasopharyngeal Carcinoma | FKC Treatment | Marked reduction in tumor volume and weight | |
| Downregulation of HSP90B1, GLUT1, HK2, Ang-1, and VEGF | ||||
| Inhibition of EGFR/PI3K/Akt/mTOR phosphorylation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the HSP90B1/STAT3/HK2 signaling pathway.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and anti-proliferative effects of this compound.
-
MTT/CCK-8/SRB Assays:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 4 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
SRB: Fix cells with trichloroacetic acid, stain with SRB dye, and solubilize the dye with Tris buffer.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
-
-
Colony Formation Assay:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat with this compound for a specified period.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks until visible colonies form.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies.
-
Western Blot Analysis
Western blotting is used to quantify the expression levels of total and phosphorylated proteins in the signaling pathway.
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP90B1, STAT3, p-STAT3, HK2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Model
This model is crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform downstream analyses such as Western blotting or immunohistochemistry on the tumor tissue to assess changes in protein expression.
Conclusion
This compound presents a promising therapeutic strategy for the treatment of various cancers by targeting the HSP90B1/STAT3/HK2 signaling axis. Its ability to inhibit a key molecular chaperone, disrupt a critical oncogenic signaling pathway, and impair cancer cell metabolism highlights its potential as a multi-faceted anti-cancer agent. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation into the development of this compound as a novel cancer therapeutic.
References
- 1. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Flavokawain C: An In-depth Technical Guide to its Initial Screening for Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flavokawain C (FKC) is a naturally occurring chalcone (B49325) isolated from the root of the Kava plant (Piper methysticum).[1] Chalcones, a class of flavonoids, have garnered significant attention in oncology for their potential as anticancer agents due to their ability to target multiple molecular pathways with low toxicity to normal cells.[2][3] This document provides a comprehensive technical overview of the initial in vitro screening of this compound, summarizing its cytotoxic effects, elucidating its primary mechanisms of action, and providing detailed experimental protocols for its evaluation. The data presented herein supports FKC as a promising candidate for further preclinical and clinical development as a chemotherapeutic agent.
In Vitro Cytotoxicity and Selectivity
Initial screening of this compound has demonstrated significant cytotoxic and anti-proliferative activity against a range of human cancer cell lines. Notably, its efficacy varies across different cancer types, with pronounced effects observed in colon, liver, and bladder cancers.[1][4] A crucial aspect of its potential is its demonstrated selectivity, showing minimal toxicity to normal human cells, such as normal colon and liver cells, when compared to cancer cells.
Quantitative Cytotoxicity Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The table below summarizes the reported IC₅₀ values for this compound across various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| HCT 116 | Colon Carcinoma | Not explicitly stated, but showed highest cytotoxicity | |
| HT-29 | Colon Adenocarcinoma | 39.00 ± 0.37 | |
| Huh-7 | Liver Cancer | 23.42 ± 0.89 | |
| Hep3B | Liver Cancer | 28.88 ± 2.60 | |
| HepG2 | Liver Cancer | 30.71 ± 1.27 | |
| MIHA | Normal Liver Cells | 53.95 ± 5.08 | |
| T24 | Bladder Cancer | ≤17 | |
| RT4 | Bladder Cancer | ≤17 | |
| EJ | Bladder Cancer | ≤17 | |
| MCF-7 | Breast Cancer | Lower cytotoxicity than HCT 116 | |
| A549 | Lung Cancer | Lower cytotoxicity than HCT 116 | |
| CaSki | Cervical Cancer | Lower cytotoxicity than HCT 116 |
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These events are orchestrated through the modulation of several critical signaling pathways.
Induction of Apoptosis
FKC is a potent inducer of apoptosis, a key mechanism for eliminating cancerous cells. This is evidenced by classic morphological changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. FKC triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Extrinsic Pathway: FKC upregulates the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis signals.
-
Intrinsic Pathway: The compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, Smac/DIABLO, and Apoptosis-Inducing Factor (AIF) into the cytoplasm. This process is regulated by the Bcl-2 family of proteins, where FKC upregulates the pro-apoptotic protein Bak and downregulates anti-apoptotic proteins like Bcl-xL.
-
Caspase Cascade Activation: Both pathways converge on the activation of a cascade of executioner enzymes known as caspases. FKC treatment leads to the activation of initiator caspases-8 and -9, and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.
-
Downregulation of IAPs: FKC further promotes apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and cIAP-2, which normally function to suppress caspase activity.
Cell Cycle Arrest
In addition to inducing apoptosis, FKC disrupts the normal progression of the cell cycle, preventing cancer cells from dividing. The specific phase of arrest can be cell-type dependent, with S phase arrest observed in HCT 116 colon cancer cells and G₁ and G₂/M phase arrest in HT-29 colon cancer cells.
The key molecular events driving this arrest include:
-
Upregulation of CDK Inhibitors: FKC increases the expression of cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1.
-
Downregulation of CDKs: These inhibitors then suppress the activity of CDK2 and CDK4.
-
Hypophosphorylation of Rb: The reduction in CDK activity leads to the hypophosphorylation of the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb prevents the cell from progressing through the cell cycle, thereby inducing arrest.
Modulation of Key Signaling Pathways
FKC's anticancer activity is also linked to its ability to interfere with several other pro-survival signaling pathways.
-
Endoplasmic Reticulum (ER) Stress: FKC treatment leads to an elevation of GADD153 (also known as CHOP), a key marker of ER stress-induced apoptosis.
-
PI3K/Akt/mTOR Pathway: This is a central pathway for cell growth, proliferation, and survival. FKC has been shown to reduce the phosphorylation of Akt, thereby inhibiting this pathway. In liver cancer, FKC suppresses the FAK/PI3K/AKT signaling pathway by inhibiting the phosphorylation of Focal Adhesion Kinase (FAK), PI3K, and AKT.
-
HSP90 Inhibition: In nasopharyngeal carcinoma, FKC acts as a natural inhibitor of Heat Shock Protein 90 (HSP90B1). By targeting HSP90B1, FKC disrupts the stability of client proteins like EGFR, leading to the downregulation of the downstream EGFR/PI3K/Akt/mTOR signaling cascade. This inhibition affects not only proliferation but also glycolysis and angiogenesis.
-
MAPK Pathway: FKC treatment results in a substantial increase in the phosphorylation of ERK1/2, a component of the MAPK pathway, which can paradoxically promote apoptosis under certain cellular contexts like sustained activation.
Experimental Protocols
The following are generalized protocols for the initial screening of this compound, based on methodologies cited in the literature.
Cell Viability Assay (MTT or SRB Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HCT 116, Huh-7) in a 96-well plate at a density of 4x10³ to 6x10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the FKC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of FKC for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).
-
Cell Treatment: Treat cells with FKC for various time points (e.g., 6, 12, 24, 48 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling.
-
Protein Extraction: Treat cells with FKC, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-50 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p21, p-Akt) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
The initial screening of this compound provides compelling evidence of its potential as a selective anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical oncogenic signaling pathways like PI3K/Akt and HSP90 highlights its multi-targeted mechanism of action. The data strongly supports its candidacy for further investigation, including in vivo studies using xenograft models to evaluate its efficacy, pharmacokinetics, and safety profile in a whole-organism context. Further research should also aim to identify predictive biomarkers for FKC sensitivity and explore potential synergistic combinations with existing chemotherapeutic drugs.
References
- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 2. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Flavokawain C: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain C (FKC) is a naturally occurring chalcone (B49325) found in the kava (B3030397) plant (Piper methysticum) that has garnered significant interest for its potential therapeutic applications. In vitro studies have demonstrated its efficacy as an anti-cancer and anti-inflammatory agent. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, summarizing key quantitative data and outlining methodologies for essential experiments.
Data Presentation: Anti-Cancer Activity of this compound
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| Breast Cancer | |||||
| MCF-7 | Breast Adenocarcinoma | 30.8 ± 2.2 | 48 h | MTT | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 27.5 ± 1.1 | 48 h | MTT | [1] |
| MDA-MB-453 | Breast Carcinoma | 34.7 ± 1.4 | 48 h | MTT | [1] |
| Colon Cancer | |||||
| HCT 116 | Colorectal Carcinoma | Not specified | 72 h | SRB | [2] |
| HT-29 | Colorectal Adenocarcinoma | Not specified | 72 h | SRB | [2] |
| Liver Cancer | |||||
| Huh-7 | Hepatocellular Carcinoma | 23.42 ± 0.89 | Not specified | MTT | |
| Hep3B | Hepatocellular Carcinoma | 28.88 ± 2.60 | Not specified | MTT | |
| HepG2 | Hepatocellular Carcinoma | 30.71 ± 1.27 | Not specified | MTT | |
| Bladder Cancer | |||||
| T24 | Bladder Carcinoma | <17 | Not specified | Not specified | |
| RT4 | Bladder Carcinoma | <17 | Not specified | Not specified | |
| EJ | Bladder Carcinoma | <17 | Not specified | Not specified | |
| Normal Cells (for comparison) | |||||
| MCF-10A | Non-tumorigenic breast epithelial | 66.9 ± 1.5 | 48 h | MTT | |
| CCD-18Co | Normal Colon Fibroblast | Minimal toxicity | 72 h | SRB |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the biological activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 3 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the tubes in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed 2.7 x 10^5 cells per well in a 6-well plate and treat with this compound for the desired duration.
-
Harvest both detached and attached cells and wash with PBS.
-
Fix the cells by resuspending the pellet in 5 mL of ice-cold 70% ethanol and incubate at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in a 37°C water bath for 30 minutes.
-
Analyze the cells by flow cytometry to measure DNA content based on PI fluorescence intensity.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., FAK, PI3K, Akt, p-FAK, p-PI3K, p-Akt, Bcl-2, Bax, γ-H2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Culture cells in 6-well plates and treat with specified concentrations of this compound for the desired time (e.g., 48 hours).
-
Lyse the cells in RIPA buffer and quantify the total protein concentration.
-
Separate equal amounts of protein (e.g., 50 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Flavokawain C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain C (FKC) is a naturally occurring chalcone (B49325) found in the kava (B3030397) plant (Piper methysticum) that has garnered significant interest for its potential anti-cancer properties. It has been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This document provides detailed application notes and protocols for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting solution is measured, typically between 550 and 600 nm. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the compound.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| T24 | Bladder Cancer | Not Specified | ≤17 | [1] |
| RT4 | Bladder Cancer | Not Specified | ≤17 | [1] |
| EJ | Bladder Cancer | Not Specified | ≤17 | [1] |
| Huh-7 | Liver Cancer | 48 h | 23.42 ± 0.89 | [1] |
| Hep3B | Liver Cancer | 48 h | 28.88 ± 2.60 | [1] |
| HepG2 | Liver Cancer | 48 h | 30.71 ± 1.27 | |
| HCT 116 | Colon Carcinoma | Not Specified | Higher cytotoxicity than other tested lines | |
| HT-29 | Colon Adenocarcinoma | Not Specified | IC50 used as a basis for treatment concentrations |
Note: The IC50 value for HT-29 cells was established in a prior study and used to determine the concentrations for subsequent mechanistic studies.
Experimental Protocols
This section provides detailed protocols for performing an MTT assay to determine the cytotoxicity of this compound.
Materials
-
This compound (stock solution prepared in DMSO)
-
Cancer cell lines of interest (e.g., Huh-7, Hep3B, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Protocol for Liver Cancer Cells (e.g., Huh-7, Hep3B, HepG2)
This protocol is adapted from a study on this compound's effect on liver cancer cells.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 6 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to test a wide range of concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) to determine the IC50 value.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
-
Protocol for Colon Cancer Cells (e.g., HT-29)
This protocol provides a general framework based on common practices for assessing cytotoxicity in colon cancer cell lines.
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10⁵ cells/200 µL in their specific growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate culture medium. Based on previous studies, concentrations ranging from 10 µM to 80 µM are a reasonable starting point.
-
Replace the medium with 200 µL of the prepared this compound dilutions. Include a vehicle control.
-
Incubate for 24 to 72 hours.
-
-
MTT Assay:
-
Add MTT solution (to a final concentration of 0.5 mg/mL) to each well (e.g., 20 µL of a 5 mg/mL stock to 200 µL of medium).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability and determine the IC50 value as described previously.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for this compound cytotoxicity testing.
This compound-Induced Signaling Pathways Leading to Apoptosis
This compound has been shown to induce apoptosis through multiple pathways, including the FAK/PI3K/AKT pathway and a p53-independent mechanism involving cell cycle inhibitors.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Recent studies have elucidated that this compound can suppress the FAK/PI3K/AKT signaling pathway, which is crucial for cell proliferation and migration in liver cancer cells. This suppression is achieved, in part, by inhibiting the phosphorylation of FAK, PI3K, and AKT in a dose-dependent manner. Furthermore, this compound has been observed to induce cell cycle arrest at the G1 and G2/M phases through the upregulation of p21 and p27 in a p53-independent manner in colon adenocarcinoma cells. The compound also upregulates GADD153, a marker of endoplasmic reticulum stress, and activates caspases-3, -8, and -9, ultimately leading to apoptosis.
References
Application Notes: Western Blot Analysis of Protein Expression After Flavokawain C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain C (FKC) is a naturally occurring chalcone (B49325) found in the kava (B3030397) plant (Piper methysticum) that has demonstrated significant anti-cancer properties in various human cancer cell lines.[1][2][3] This compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating the expression and activity of key regulatory proteins.[2][4][5] Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying FKC's therapeutic potential by quantifying changes in protein expression within critical signaling pathways. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on cancer cells.
Key Signaling Pathways Affected by this compound
This compound has been reported to modulate several critical signaling pathways involved in cancer cell survival, proliferation, and apoptosis. Western blot analysis is instrumental in dissecting these effects.
-
Apoptosis Pathways: FKC induces both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
-
Cell Cycle Regulation: FKC can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][2] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors.
-
FAK/PI3K/AKT Signaling Pathway: This pathway is crucial for cell survival, proliferation, and migration. FKC has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby suppressing its activity.[4][6][7]
-
MAPK and Akt Signaling Pathways: These pathways are also involved in regulating cell growth and survival. FKC has been observed to influence the phosphorylation status of proteins within these cascades.[1][3]
Data Presentation: Summary of Protein Expression Changes
The following tables summarize the typical changes in protein expression observed in cancer cells following treatment with this compound, as determined by Western blot analysis.
Table 1: Modulation of Apoptosis-Related Proteins by this compound
| Protein Target | Function | Expected Change with FKC Treatment |
| Anti-Apoptotic | ||
| Bcl-2 | Inhibits apoptosis | Decrease[4] |
| Bcl-xL | Inhibits apoptosis | Decrease[1] |
| XIAP | Inhibits caspases | Decrease[1][2] |
| cIAP-1 | Inhibits caspases | Decrease[1][2] |
| cIAP-2 | Inhibits caspases | Decrease[2] |
| Survivin | Inhibits caspases | Decrease[1] |
| c-FlipL | Inhibits caspase-8 | Decrease[1] |
| Pro-Apoptotic | ||
| Bax | Promotes apoptosis | Increase[4] |
| Bak | Promotes apoptosis | Increase[1] |
| Cleaved Caspase-3 | Executioner caspase | Increase[1] |
| Cleaved Caspase-8 | Initiator caspase (extrinsic) | Increase[1] |
| Cleaved Caspase-9 | Initiator caspase (intrinsic) | Increase[1] |
| Cleaved PARP | Substrate of cleaved caspase-3 | Increase[1][2] |
| Cytochrome c (cytosolic) | Released from mitochondria during apoptosis | Increase[1] |
| Smac/DIABLO (cytosolic) | Released from mitochondria, inhibits IAPs | Increase[1] |
| AIF (cytosolic) | Released from mitochondria, induces apoptosis | Increase[1] |
| Death Receptors | ||
| DR4 (TRAIL-R1) | Death receptor | Increase[1] |
| DR5 (TRAIL-R2) | Death receptor | Increase[1] |
Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound
| Protein Target | Function | Expected Change with FKC Treatment |
| p21 | Cyclin-dependent kinase inhibitor | Increase[2] |
| p27 | Cyclin-dependent kinase inhibitor | Increase[2] |
Table 3: Modulation of FAK/PI3K/AKT and MAPK Signaling Pathways by this compound
| Protein Target | Function | Expected Change with FKC Treatment |
| p-FAK | Phosphorylated (active) FAK | Decrease[4] |
| p-PI3K | Phosphorylated (active) PI3K | Decrease[4] |
| p-AKT | Phosphorylated (active) AKT | Decrease[4] |
| p-ERK1/2 | Phosphorylated (active) ERK1/2 | Increase[1] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture the desired cancer cell line (e.g., HCT 116, HT-29, Huh-7, Hep3B) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[1][2][4]
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.[4]
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time points (e.g., 24, 48 hours).[4]
Western Blot Protocol
This protocol provides a general guideline for Western blotting.[8][9][10]
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[10]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-50 µg) from each sample with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[10]
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[8]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
-
Washing:
-
Repeat the washing step as described in step 8.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[12]
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15][16]
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.[14]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[14][15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
Apoptosis (Annexin V-FITC) Assay Protocol
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[17][18][19]
-
Treat cells with this compound as described above.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[19]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[19]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[17]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.[20][21][22][23]
-
Treat cells with this compound as described above.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C for at least 2 hours.[20][21]
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[20][21]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Inhibition of FAK/PI3K/AKT pathway by this compound.
References
- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 2. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Flavokawain B, a Kava Chalcone, Induces Apoptosis in Synovial Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the Kava Chalcone Flavokawain A Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. static.igem.org [static.igem.org]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow Cytometry Protocol [sigmaaldrich.com]
Application Notes and Protocols: Flow Cytometry for Apoptosis Analysis with Flavokawain C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by Flavokawain C (FKC), a natural chalcone (B49325) with demonstrated anti-cancer properties. The protocols and data presented are intended to assist in the research and development of novel cancer therapeutics.
Introduction
This compound (FKC) is a chalcone derived from the kava (B3030397) plant (Piper methysticum) that has been shown to induce apoptosis in a variety of cancer cell lines, including colon, breast, and liver cancer cells.[1][2][3] A common and robust method for quantifying apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[4] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of Annexin V and PI Staining
During the initial phases of apoptosis, the cell membrane's phospholipid asymmetry is disrupted, leading to the exposure of phosphatidylserine (PS) on the outer cell surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is used as a vital dye to identify cells that have lost membrane integrity.
The staining pattern allows for the classification of cells into four distinct populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Experimental Protocols
This section details the necessary protocols for inducing apoptosis with this compound and subsequent analysis by flow cytometry.
Materials and Reagents
-
This compound (FKC)
-
Cancer cell line of interest (e.g., HCT 116, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2.7 x 10^5 to 1 x 10^6 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of FKC Stock Solution: Prepare a stock solution of FKC in DMSO.
-
Treatment: Treat the cells with varying concentrations of FKC (e.g., 20, 40, 60, 80 µM) for desired time points (e.g., 24, 48 hours). A vehicle control (DMSO) should be included. The final concentration of DMSO should not exceed 0.5%.
Protocol 2: Annexin V and PI Staining for Flow Cytometry
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining. A total of 10,000 events should be recorded for each sample.
Data Presentation
The following tables summarize quantitative data from studies on this compound-induced apoptosis in different cancer cell lines.
Table 1: Effect of this compound on Apoptosis in HT-29 Human Colon Adenocarcinoma Cells
| Treatment Duration | FKC Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 24 hours | Control (0) | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 40 | 8.5 ± 0.7 | 4.3 ± 0.5 | |
| 60 | 15.2 ± 1.1 | 7.9 ± 0.8 | |
| 80 | 23.6 ± 1.5 | 12.1 ± 1.0 | |
| 48 hours | Control (0) | 2.5 ± 0.4 | 2.0 ± 0.3 |
| 40 | 12.7 ± 1.0 | 8.1 ± 0.7 | |
| 60 | 21.4 ± 1.3 | 13.5 ± 1.1 | |
| 80 | 30.1 ± 1.8 | 18.7 ± 1.4 |
Table 2: Effect of this compound on Apoptosis in HCT 116 Human Colon Carcinoma Cells
| Treatment Duration | FKC Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 24 hours | Control (0) | 1.9 ± 0.2 | 1.5 ± 0.1 |
| 30 | 7.8 ± 0.6 | 3.9 ± 0.4 | |
| 60 | 14.1 ± 1.0 | 7.2 ± 0.6 | |
| 90 | 22.5 ± 1.4 | 11.8 ± 0.9 | |
| 48 hours | Control (0) | 2.2 ± 0.3 | 1.8 ± 0.2 |
| 30 | 11.9 ± 0.9 | 7.5 ± 0.6 | |
| 60 | 20.3 ± 1.2 | 12.9 ± 1.0 | |
| 90 | 28.7 ± 1.7 | 17.4 ± 1.3 |
Table 3: Effect of this compound on Apoptosis in Breast Cancer Cells (20.0 µM for 48 hours)
| Cell Line | Total Apoptotic Cells (%) |
| MCF-7 | Increased significantly |
| MDA-MB-231 | Increased significantly |
| MDA-MB-453 | Increased significantly |
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathways of this compound-induced apoptosis.
Conclusion
This compound induces apoptosis in various cancer cell lines through the activation of both intrinsic and extrinsic pathways, which can be effectively quantified using Annexin V and PI staining with flow cytometry. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Careful optimization of cell density, drug concentration, and incubation time is recommended for each specific cell line and experimental condition to ensure accurate and reproducible results.
References
- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 2. Flavokavain C Suppresses Breast Cancer Cell Viability and Induces Cell Apoptosis by Triggering DNA Damage [jstage.jst.go.jp]
- 3. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - ProQuest [proquest.com]
- 4. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Assessing the Anti-proliferative Effects of Flavokawain C using Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain C (FKC) is a naturally occurring chalcone (B49325) found in the kava (B3030397) plant (Piper methysticum) that has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2] This document provides detailed application notes and a comprehensive protocol for assessing the anti-proliferative effects of FKC using the colony formation (or clonogenic) assay. This assay is a robust in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony, thereby evaluating the cytotoxic and cytostatic effects of a compound over a longer treatment period.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] FKC has been shown to modulate several key signaling pathways involved in cell survival and proliferation.
Key Signaling Pathways Affected by this compound:
-
Apoptosis Induction: FKC promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bak and DR5 (Death Receptor 5) while downregulating anti-apoptotic proteins such as XIAP, cIAP-1, c-FlipL, Bcl-xL, and survivin.[1] This leads to the activation of caspases-3, -8, and -9, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).
-
Cell Cycle Arrest: FKC can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In HCT 116 colon cancer cells, it causes S-phase arrest, which is associated with the downregulation of cyclin-dependent kinases (CDK2 and CDK4) and the upregulation of CDK inhibitors (p21Cip1 and p27Kip1). In other cell lines, such as HT-29, it can induce G1 and G2/M phase arrest.
-
Modulation of Signaling Cascades: FKC has been observed to affect critical signaling pathways such as the FAK/PI3K/AKT and MAPK pathways, which are often dysregulated in cancer and play crucial roles in cell growth, proliferation, and survival.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT 116 | Colon Carcinoma | Not explicitly stated, but showed high cytotoxicity | |
| HT-29 | Colon Adenocarcinoma | 39.00 ± 0.37 | |
| Huh-7 | Liver Cancer | 23.42 ± 0.89 | |
| Hep3B | Liver Cancer | 28.88 ± 2.60 | |
| HepG2 | Liver Cancer | 30.71 ± 1.27 | |
| MIHA (Normal Liver Cells) | Normal Liver | 53.95 ± 5.08 | |
| MCF-7 | Breast Cancer | Higher than HCT 116 | |
| A549 | Lung Cancer | Higher than HCT 116 | |
| CaSki | Cervical Cancer | Higher than HCT 116 |
Table 2: Inhibition of Colony Formation by this compound
| Cell Line | Cancer Type | Treatment Concentration (µM) | % Inhibition of Colony Formation | Reference |
| Huh-7 | Liver Cancer | Dose-dependent | Significant suppression | |
| Hep3B | Liver Cancer | Dose-dependent | Significant suppression | |
| HepG2 | Liver Cancer | Dose-dependent | Significant suppression | |
| MIHA (Normal Liver Cells) | Normal Liver | Dose-dependent | Weaker inhibitory effect compared to cancer cells |
Experimental Protocols
This section provides a detailed protocol for performing a colony formation assay to evaluate the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, HT-29, Huh-7)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT 116, RPMI for others, supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., 10% neutral buffered formalin or ice-cold methanol)
-
Staining solution: 0.5% (w/v) crystal violet in 25% methanol
-
Destaining solution (optional, for quantification): 10% acetic acid
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell counter (e.g., hemocytometer or automated cell counter)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells to be tested. Ensure a single-cell suspension.
-
Seed a low number of cells into each well of a 6-well plate. The optimal seeding density depends on the proliferation rate of the cell line and should be determined empirically. A general starting point is 200-1000 cells per well.
-
Include a vehicle control (DMSO) and a range of this compound concentrations. It is recommended to use concentrations around the IC50 value and both above and below it.
-
Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of FKC or the vehicle control.
-
Incubate the plates for the desired treatment duration. For continuous exposure, the FKC-containing medium is left on for the entire duration of colony growth.
-
-
Colony Growth:
-
Incubate the plates for 7-14 days, or until visible colonies (typically defined as a cluster of at least 50 cells) have formed in the control wells.
-
If the treatment is not continuous, after the desired exposure time (e.g., 24, 48, or 72 hours), replace the treatment medium with fresh, drug-free complete medium and continue the incubation.
-
Monitor the plates regularly to avoid overgrowth of colonies.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-40 minutes at room temperature.
-
Carefully remove the crystal violet solution. The stain can be reused.
-
Gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Once dry, the plates can be scanned or photographed.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.
-
The Plating Efficiency (PE) and Surviving Fraction (SF) can be calculated as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / Number of cells seeded x (PE / 100))
-
-
Alternatively, for a relative measure of colony formation, the number of colonies in the treated wells can be normalized to the number of colonies in the control wells.
-
-
Quantification by Destaining (Optional):
-
After counting, the crystal violet can be solubilized to provide a quantitative measure of cell biomass.
-
Add 1 mL of 10% acetic acid to each well and incubate on a shaker for 15-30 minutes at room temperature to dissolve the stain.
-
Transfer the solution to a 96-well plate and measure the absorbance at approximately 590 nm using a plate reader.
-
Mandatory Visualizations
Experimental Workflow for Colony Formation Assay
References
- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 2. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-Metastatic Potential of Flavokawain C using Transwell Migration Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastasis is a critical hallmark of cancer progression and the primary cause of cancer-related mortality. It is a complex multi-step process involving the detachment of cancer cells from the primary tumor, invasion into surrounding tissues, intravasation into blood or lymphatic vessels, survival in circulation, extravasation, and colonization at distant sites. Cell migration is a fundamental prerequisite for metastasis. Flavokawain C (FKC), a natural chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has demonstrated significant anti-proliferative and anti-migratory effects on various cancer cells, including liver and nasopharyngeal carcinoma.[1][2] This document provides detailed protocols for assessing the anti-metastatic activity of this compound, with a primary focus on the Transwell migration assay, supplemented by the wound healing assay and a cell viability assay to ensure the observed anti-migratory effects are not due to cytotoxicity.
Key Experimental Assays
To comprehensively evaluate the anti-metastatic potential of this compound, a panel of in vitro assays is recommended:
-
Transwell Migration Assay: A quantitative method to assess the migratory capacity of cancer cells across a porous membrane in response to a chemoattractant.[3]
-
Wound Healing (Scratch) Assay: A straightforward method to visualize and quantify the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[4]
-
Cell Viability Assay (e.g., MTT Assay): Essential to distinguish between anti-migratory and cytotoxic effects of the test compound.[5][6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on cancer cell migration.
| Cell Line | Concentration of this compound | Inhibition of Migration (%) | Reference |
| Huh-7 (Liver Cancer) | Dose-dependent | ~50% at 16 µM | [1] |
| Hep3B (Liver Cancer) | Dose-dependent | ~50% at 16 µM | [1] |
Table 1: Inhibitory Effect of this compound on Liver Cancer Cell Migration (Transwell Assay)
Experimental Protocols
Cell Culture
Maintain human cancer cell lines (e.g., Huh-7, Hep3B, HNE1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.[7]
Transwell Migration Assay Protocol
This assay evaluates the ability of cells to migrate through a porous membrane.[3][8]
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
Human cancer cells (e.g., Huh-7, Hep3B)
-
DMEM with 10% FBS (chemoattractant)
-
Serum-free DMEM
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Fixative solution (e.g., 5% glutaraldehyde (B144438) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet in 2% ethanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
Add 600 µL of DMEM containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well, ensuring no air bubbles are trapped.[8]
-
In the upper chamber of the inserts, add 100 µL of the cell suspension (1 x 10^5 cells).
-
Add different concentrations of this compound (e.g., 0, 4, 8, 16 µM) to the upper chamber. The final DMSO concentration should be kept below 0.1%.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours (incubation time should be optimized for the specific cell line).
-
-
Cell Removal and Fixation:
-
Staining and Quantification:
-
Wash the inserts with PBS.
-
Stain the migrated cells with Crystal Violet solution for 20 minutes.[8]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in at least five random microscopic fields for each insert.
-
Calculate the average number of migrated cells and express the results as a percentage of the control.
-
Wound Healing (Scratch) Assay Protocol
This assay assesses collective cell migration.[4][10]
Materials:
-
6-well plates
-
Human cancer cells
-
Serum-free DMEM
-
This compound
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates and grow until they form a confluent monolayer.
-
-
Creating the "Wound":
-
Treatment and Incubation:
-
Replace the medium with serum-free DMEM containing various concentrations of this compound.
-
Incubate the plate at 37°C and 5% CO2.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) at the same position.
-
Measure the width of the scratch at different points and calculate the average.
-
The rate of wound closure can be quantified using ImageJ or other image analysis software.
-
Cell Viability (MTT) Assay Protocol
This assay determines if the observed anti-migratory effects are due to cytotoxicity.[6]
Materials:
-
96-well plates
-
Human cancer cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5 x 10^3 cells per well in a 96-well plate and allow them to attach overnight.[6]
-
-
Treatment:
-
Treat the cells with the same concentrations of this compound as used in the migration assays for the same duration (e.g., 24 hours).
-
-
MTT Addition:
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the untreated control.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Transwell Migration Assay Workflow.
Signaling Pathways
This compound has been shown to inhibit cancer cell migration by modulating key signaling pathways.
FAK/PI3K/AKT Pathway
This compound suppresses the phosphorylation of Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (AKT), leading to the inhibition of cell migration.[1][12]
Caption: this compound inhibits the FAK/PI3K/AKT pathway.
HSP90B1/STAT3 Pathway
In nasopharyngeal carcinoma, this compound acts as an inhibitor of Heat Shock Protein 90B1 (HSP90B1), which in turn downregulates the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, contributing to its anti-metastatic effects.[2]
Caption: this compound inhibits the HSP90B1/STAT3 pathway.
Conclusion
The protocols and data presented herein provide a comprehensive framework for investigating the anti-metastatic properties of this compound. The Transwell migration assay, in conjunction with the wound healing and cell viability assays, offers a robust system for quantifying the inhibitory effects of this natural compound on cancer cell migration. The elucidated signaling pathways, namely the FAK/PI3K/AKT and HSP90B1/STAT3 axes, provide mechanistic insights into its mode of action and highlight its potential as a novel therapeutic agent for cancer treatment.
References
- 1. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Wound healing assay | Abcam [abcam.cn]
- 5. Flavokavain C Suppresses Breast Cancer Cell Viability and Induces Cell Apoptosis by Triggering DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavokavain C Suppresses Breast Cancer Cell Viability and Induces Cell Apoptosis by Triggering DNA Damage [jstage.jst.go.jp]
- 7. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 8. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 11. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 12. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flavokawain C in Liver Cancer Cell Lines (Huh-7, Hep3B)
Introduction Flavokawain C (FKC) is a natural chalcone (B49325) compound derived from the kava (B3030397) plant (Piper methysticum) extract.[1][2] Emerging research has highlighted its potential as a promising anticancer agent.[3][4] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the human hepatocellular carcinoma cell lines Huh-7 and Hep3B. The notes summarize the key findings on its cytotoxicity, induction of apoptosis, and inhibition of cell migration, with a focus on its mechanism of action via the FAK/PI3K/AKT signaling pathway.[1]
Application Notes
Cytotoxicity and Anti-Proliferative Effects
This compound exhibits significant cytotoxic and anti-proliferative effects against both Huh-7 and Hep3B liver cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency against these cells. Furthermore, FKC effectively suppresses the colony-forming ability and inhibits DNA replication in these cell lines.
Table 1: IC₅₀ Values of this compound in Liver Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h |
|---|---|
| Huh-7 | 23.42 ± 0.89 |
| Hep3B | 28.88 ± 2.60 |
Data sourced from MTT assays performed after 48 hours of treatment.
Induction of Apoptosis
FKC is a potent inducer of apoptosis, or programmed cell death, in Huh-7 and Hep3B cells. Treatment with FKC leads to a significant, dose-dependent increase in the population of apoptotic cells, as determined by flow cytometry. This is accompanied by molecular changes, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.
Table 2: Effect of this compound on Apoptosis in Huh-7 and Hep3B Cells (48h Treatment)
| Cell Line | FKC Conc. (µM) | Total Apoptotic Cells (%) |
|---|---|---|
| Huh-7 | 0 (Control) | ~5% |
| 4 | ~10% | |
| 8 | ~15% | |
| 16 | ~25% | |
| Hep3B | 0 (Control) | ~4% |
| 4 | ~8% | |
| 8 | ~12% | |
| 16 | ~20% |
Data represents approximate values based on quantitative analysis from flow cytometry experiments.
Inhibition of Cell Migration
This compound significantly impairs the migratory capabilities of Huh-7 and Hep3B cells. Transwell migration assays show that FKC dose-dependently reduces the number of cells that can penetrate the membrane, with high concentrations inhibiting migration by approximately 50%.
Table 3: Effect of this compound on Cell Migration in Huh-7 and Hep3B Cells
| Cell Line | FKC Conc. (µM) | Migration Inhibition (%) |
|---|---|---|
| Huh-7 | 16 | ~50% |
| Hep3B | 16 | ~50% |
Data represents approximate values from quantitative analysis of Transwell assay results.
Mechanism of Action: FAK/PI3K/AKT Signaling Pathway
The primary mechanism underlying the anti-cancer effects of this compound in Huh-7 and Hep3B cells is the suppression of the FAK/PI3K/AKT signaling pathway. FKC inhibits the phosphorylation of Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (AKT) in a dose-dependent manner. This inhibition disrupts critical downstream cellular processes that promote proliferation, survival, and migration.
Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on Huh-7 and Hep3B cells.
Cell Culture and Maintenance
-
Cell Lines: Huh-7 and Hep3B human liver cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
MTT Assay (Cell Viability)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Seeding: Seed Huh-7 or Hep3B cells in a 96-well plate at a density of approximately 6 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) or DMSO as a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
-
Seeding and Treatment: Seed Huh-7 or Hep3B cells in 6-well plates. Once they reach ~70% confluency, treat them with varying concentrations of this compound (e.g., 4, 8, 16 µM) and a DMSO control for 48 hours.
-
Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions (e.g., from BD Biosciences).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer (e.g., FACSCalibur). The data is analyzed using appropriate software like FlowJo.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of proteins in the FAK/PI3K/AKT pathway.
-
Cell Lysis: After treating Huh-7 or Hep3B cells with this compound for the desired time, wash the cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-FAK, FAK, p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Caption: Summary of this compound's mechanism and cellular effects.
References
- 1. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Flavokawain C in Colon Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain C (FKC), a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has demonstrated significant anti-cancer properties in various cancer models.[1] In the context of colon cancer, FKC has been shown to inhibit the growth of HCT 116 and HT-29 cell lines through the induction of apoptosis and cell cycle arrest.[1][2] These application notes provide a summary of the quantitative effects of this compound on these cell lines and detailed protocols for key experimental procedures.
Data Presentation
Cytotoxicity of this compound
This compound exhibits cytotoxic effects on both HCT 116 and HT-29 colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay | Reference |
| HCT 116 | 13.12 ± 1.24 | 72 | SRB | [2] |
| HT-29 | 39.00 ± 0.37 | Not Specified | SRB | [1] |
SRB: Sulforhodamine B assay
Effects on Apoptosis and Cell Cycle
This compound treatment leads to an increase in apoptosis and alters the cell cycle distribution in both HCT 116 and HT-29 cells.
HCT 116 Cell Line:
| Treatment | Effect | Observation | Reference |
| FKC (60 µM) | Apoptosis | Increased cell shrinkage, chromatin condensation, and DNA fragmentation. | |
| FKC (60 µM) | Cell Cycle Arrest | Arrest in the S phase. |
HT-29 Cell Line:
| Treatment | Effect | Observation | Reference |
| FKC (40, 60, 80 µM) | Apoptosis | Increased number of early and late apoptotic cells in a dose- and time-dependent manner. | |
| FKC (60, 80 µM) | Cell Cycle Arrest | Arrest at the G1 and G2/M phases. |
Signaling Pathways
This compound modulates several key signaling pathways to exert its anti-cancer effects. In HCT 116 cells, FKC has been shown to induce both intrinsic and extrinsic apoptotic pathways and cause endoplasmic reticulum (ER) stress. In HT-29 cells, FKC enhances the generation of reactive oxygen species (ROS) and downregulates inhibitor of apoptosis proteins (IAPs).
Caption: this compound induced apoptosis signaling in HCT 116 cells.
Caption: this compound induced signaling pathways in HT-29 cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on colon cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
HCT 116 or HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A for HCT 116, RPMI-1640 for HT-29) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
HCT 116 or HT-29 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
HCT 116 or HT-29 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in protein expression in cells treated with this compound.
Materials:
-
HCT 116 or HT-29 cells
-
6-well plates
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, p27, caspases, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
References
- 1. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Studies Using Flavokawain C in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavokawain C (FKC), a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has demonstrated significant anti-tumor activity in various preclinical cancer models. These application notes provide a comprehensive overview of the in vivo efficacy of FKC in xenograft mouse models, detailing its effects on tumor growth and the underlying molecular mechanisms. The protocols outlined below are based on published studies and are intended to serve as a guide for designing and executing similar experiments.
Summary of Quantitative Data
The anti-tumor efficacy of this compound has been evaluated in several xenograft models, with key quantitative outcomes summarized in the tables below for easy comparison.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | FKC Dosage & Route | Treatment Duration | Tumor Volume Inhibition | Reference |
| Colon Carcinoma | HCT 116 | BALB/c nude mice | 1 mg/kg (i.p.) | 19 days | ~23% reduction compared to control growth of >900% | [1][2] |
| Colon Carcinoma | HCT 116 | BALB/c nude mice | 3 mg/kg (i.p.) | 19 days | ~65% reduction compared to control growth of >900% | [1][2] |
| Liver Cancer | Huh-7 | BALB/c nude mice | 16 mg/kg (i.p.) | 2 weeks | Significant inhibition of tumor growth rate | [3] |
| Nasopharyngeal Carcinoma | HNE1 | BALB/c nude mice | 3 mg/kg (i.p.) | Not specified | Marked reduction in tumor volume and weight | [4] |
Table 2: Effects of this compound on Biomarkers in Xenograft Tumors
| Cancer Type | Cell Line | FKC Dosage | Biomarker | Effect | Reference |
| Liver Cancer | Huh-7 | 16 mg/kg | Ki67 | Significant decrease | [3] |
| Liver Cancer | Huh-7 | 16 mg/kg | γ-H2AX | Significant increase | [3] |
| Nasopharyngeal Carcinoma | HNE1 | 3 mg/kg | HSP90B1 | Downregulation | [4] |
| Nasopharyngeal Carcinoma | HNE1 | 3 mg/kg | GLUT1 | Downregulation | [4] |
| Nasopharyngeal Carcinoma | HNE1 | 3 mg/kg | HK2 | Downregulation | [4] |
| Nasopharyngeal Carcinoma | HNE1 | 3 mg/kg | Ang-1 | Downregulation | [4] |
| Nasopharyngeal Carcinoma | HNE1 | 3 mg/kg | VEGF | Downregulation | [4] |
| Nasopharyngeal Carcinoma | HNE1 | 3 mg/kg | p-EGFR | Inhibition | [4] |
| Nasopharyngeal Carcinoma | HNE1 | 3 mg/kg | p-PI3K | Inhibition | [4] |
| Nasopharyngeal Carcinoma | HNE1 | 3 mg/kg | p-Akt | Inhibition | [4] |
| Nasopharyngeal Carcinoma | HNE1 | 3 mg/kg | p-mTOR | Inhibition | [4] |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous injection of cancer cells to establish a tumor xenograft model in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, Huh-7, HNE1)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
6-week-old BALB/c nude mice
-
Syringes and needles (27-30 gauge)
-
Laminar flow hood
-
Cell counter (e.g., hemocytometer)
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cell pellet in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 1 x 10^6 to 2 x 10^6 cells per 100-200 µL.[3][4]
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[3]
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 70-200 mm³).[3][4]
-
Measure tumor volume regularly (e.g., twice or thrice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[5]
This compound Formulation and Administration
This protocol details the preparation and intraperitoneal administration of this compound.
Materials:
-
This compound (FKC) powder
-
Vehicle solution (e.g., 10% Tween 80, 10% ethanol (B145695), and 80% saline; or 0.9% saline containing 4% DMSO and 5% Tween 80)[3][4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of FKC based on the desired dose (e.g., 1, 3, or 16 mg/kg) and the number of mice.
-
Prepare the vehicle solution. For example, to make 1 mL of 10% Tween 80, 10% ethanol, and 80% saline, mix 100 µL Tween 80, 100 µL ethanol, and 800 µL saline.
-
Dissolve the FKC powder in the vehicle solution to the desired final concentration. Vortex thoroughly to ensure complete dissolution.
-
Administer the FKC solution to the mice via intraperitoneal (i.p.) injection daily or every other day.[3][4] The injection volume should be appropriate for the mouse's weight (e.g., 100-200 µL).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Monitor the body weight of the mice throughout the study to assess toxicity.[2][3]
Immunohistochemistry (IHC) Analysis of Tumor Tissue
This protocol outlines the steps for performing IHC to detect protein expression in tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Ki67, anti-γ-H2AX)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded ethanol series.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using the DAB substrate kit.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with mounting medium.
-
Analyze the stained sections under a microscope.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for in vivo xenograft studies.
Caption: this compound inhibits key signaling pathways in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits anti-tumor effects on in vivo HCT 116 xenograft and identification of its apoptosis-linked serum biomarkers via proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Flavokawain C in Plant Extracts using UHPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain C is a chalcone (B49325) found in various plant species, notably in Kava (Piper methysticum) and shell ginger (Alpinia zerumbet). It has garnered significant interest within the scientific community for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a validated Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) method. The method described herein is sensitive, specific, and provides a rapid analysis time.
Principle
This method utilizes reversed-phase UHPLC to separate this compound from other components in the plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of water and an organic solvent. Detection and quantification are performed by a UV detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH), HPLC or UHPLC grade.
-
Water: Deionized water, filtered through a 0.22 µm membrane.
-
Reference Standard: this compound (purity ≥ 95%).
-
Plant Material: Dried and powdered plant material (e.g., Kava root, Alpinia zerumbet leaves).
Instrumentation and Chromatographic Conditions
-
System: A UHPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Acquity HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent high-resolution C18 column.[1][2]
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection Wavelength: 350 nm or 355 nm.
-
Injection Volume: 1-5 µL.
-
Flow Rate: As per column specifications to ensure optimal separation.
-
Run Time: Approximately 15 minutes.[1]
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a non-alcoholic solvent like acetonitrile to prevent isomerization.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent to create a calibration curve. A typical concentration range for flavokavains is 0.05–7.5 µg/mL.
Sample Preparation
To avoid potential degradation (isomerization) of this compound, it is recommended to use non-alcoholic solvents and minimize exposure to water during sample preparation.
-
Extraction:
-
Accurately weigh approximately 100-500 mg of the powdered plant material.
-
Add a known volume of acetonitrile (e.g., 10 mL).
-
Sonication or vortexing can be used to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation Summary
The described UHPLC-UV method has been validated for its specificity, linearity, sensitivity, precision, and accuracy. The following tables summarize the key quantitative data from validation studies.
Table 1: Calibration and Sensitivity Data for this compound
| Parameter | Value | Reference |
| Linearity Range | 0.05–7.5 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Quantification (LOQ) | 0.270 µg/mL |
Table 2: Accuracy and Precision Data for this compound
| Parameter | Value | Reference |
| Average Recovery | 98.1–102.9% | |
| Intraday Precision (RSD) | < 4% | |
| Interday Precision (RSD) | < 4% |
Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the injected sample.
-
Calculate the final concentration of this compound in the original plant material, accounting for all dilution factors.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound quantification.
Logical Relationship of Method Validation
This diagram outlines the key parameters assessed during the validation of the analytical method.
Caption: Key parameters of method validation.
Conclusion
The UHPLC-UV method detailed in this application note is a reliable and efficient tool for the quantification of this compound in plant extracts. Its short run time and high sensitivity make it suitable for high-throughput analysis in research, quality control, and drug development settings. When adapting this method to new plant matrices, it is essential to perform a thorough method validation to ensure accurate and precise results.
References
Application Notes and Protocols: Proteomic Analysis of Cellular Response to Flavokawain C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavokawain C (FKC), a naturally occurring chalcone (B49325) found in the kava (B3030397) plant (Piper methysticum), has demonstrated significant anti-cancer properties.[1] This document provides detailed application notes and experimental protocols for studying the cellular response to FKC using proteomic analysis. The information compiled from recent studies highlights FKC's effects on colon and liver cancer cell lines, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][3][4] Quantitative proteomic data reveals significant changes in protein expression profiles upon FKC treatment, offering insights into its mechanism of action and identifying potential therapeutic targets.
Introduction
This compound has emerged as a promising candidate for cancer therapy due to its selective cytotoxicity towards cancer cells with minimal effects on normal cells.[5] Proteomic studies have been instrumental in elucidating the molecular mechanisms underlying FKC's anti-tumor activities. By analyzing global protein changes in cancer cells treated with FKC, researchers have identified key proteins and signaling pathways involved in its efficacy. This document synthesizes findings from proteomic analyses of HCT 116 colon carcinoma cells and liver cancer cells treated with FKC, providing a comprehensive resource for researchers in oncology and drug development.
Quantitative Proteomic Data
Treatment of HCT 116 colon cancer cells with this compound led to significant changes in the abundance of 35 proteins, with 17 proteins showing increased and 18 proteins showing decreased expression. These proteins are involved in critical cellular processes such as cell death and survival, cell cycle regulation, and cellular growth and proliferation.
Table 1: Proteins with Altered Abundance in HCT 116 Cells Treated with this compound
| Protein Name | Accession Number | Fold Change | Cellular Process |
| Upregulated Proteins | |||
| Heat shock protein 90 alpha (Hsp90α) | P07900 | Increased | Protein folding, Signal transduction |
| Heme oxygenase 1 (HMOX1) | P09601 | Increased | Oxidative stress response |
| ...15 more proteins | ... | ... | ... |
| Downregulated Proteins | |||
| Glutathione S-transferase Omega-1 (GSTO1) | P78417 | Decreased | Detoxification, Drug metabolism |
| ...17 more proteins | ... | ... | ... |
Note: The complete list of 35 proteins is detailed in the supplementary data of the cited research.
In a separate study on HCT 116 xenografts, proteomic analysis of serum identified five key proteins with altered abundance, suggesting their potential as biomarkers for FKC treatment response.
Table 2: Serum Proteins with Altered Abundance in HCT 116 Xenograft Model Treated with this compound
| Protein Name | Change in Abundance | Potential Role |
| Ig mu chain C region | Changed | Immune response |
| GRP78 | Changed | Endoplasmic reticulum stress |
| Hemopexin | Changed | Heme transport |
| Kininogen-1 | Changed | Inflammation, Blood coagulation |
| Apolipoprotein E | Changed | Lipid metabolism |
Key Signaling Pathways Affected by this compound
Proteomic and subsequent bioinformatic analyses have identified several key signaling pathways modulated by this compound. These pathways are central to cancer cell proliferation, survival, and apoptosis.
FAK/PI3K/AKT Signaling Pathway
In liver cancer cells, this compound has been shown to suppress the FAK/PI3K/AKT signaling pathway. FKC achieves this by binding to the ATP sites of FAK and PI3K, which inhibits their phosphorylation and subsequent activation of AKT. This inhibition leads to reduced cell proliferation and migration, and the induction of apoptosis.
Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.
Apoptosis and Cell Cycle Regulation Pathways
This compound induces apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bak and death receptors (DR5), and the downregulation of anti-apoptotic proteins such as XIAP, cIAP-1, and Bcl-xL. This cascade of events leads to the activation of caspases-3, -8, and -9. Furthermore, FKC causes S-phase cell cycle arrest by downregulating cyclin-dependent kinases (CDK2 and CDK4) and upregulating CDK inhibitors (p21Cip1 and p27Kip1).
Caption: FKC induces apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
Cell Culture and this compound Treatment
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Cell Lines: HCT 116 (human colon carcinoma), Huh-7, Hep3B (human liver cancer).
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Culture Medium: McCoy's 5A for HCT 116, DMEM for liver cancer cells, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
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This compound Preparation: Dissolve FKC in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 100 mM). Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 20, 40, 60 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
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Treatment: Seed cells in culture plates and allow them to attach overnight. Replace the medium with fresh medium containing the desired concentrations of FKC or vehicle control (DMSO). Incubate for the specified duration (e.g., 24, 48, 72 hours).
Proteomic Analysis Workflow
The following diagram outlines a typical workflow for the proteomic analysis of cells treated with this compound.
Caption: General workflow for proteomic analysis of FKC-treated cells.
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
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Protein Labeling: Label protein extracts from control and FKC-treated cells with different CyDye fluors (e.g., Cy3 and Cy5) according to the manufacturer's protocol. A pooled internal standard labeled with a third fluor (e.g., Cy2) is used for normalization.
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Isoelectric Focusing (IEF): Rehydrate immobilized pH gradient (IPG) strips (e.g., pH 4-7) with the labeled protein samples. Perform IEF using an appropriate voltage program to separate proteins based on their isoelectric point.
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SDS-PAGE: Equilibrate the IPG strips and place them on top of a large-format SDS-polyacrylamide gel (e.g., 12.5%). Run the second dimension electrophoresis to separate proteins based on their molecular weight.
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Image Acquisition: Scan the gels using a fluorescence scanner at the appropriate wavelengths for each CyDye.
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Image Analysis: Use specialized software (e.g., DeCyder) to detect protein spots, quantify their fluorescence intensities, and identify spots with statistically significant changes in abundance between control and treated samples.
Protein Identification by MALDI-TOF/TOF Mass Spectrometry
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Spot Excision and Digestion: Manually excise protein spots of interest from the 2D gels. Destain, reduce, alkylate, and digest the proteins in-gel with trypsin.
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Peptide Extraction: Extract the resulting peptides from the gel pieces.
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MALDI-TOF MS: Spot the extracted peptides onto a MALDI target plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Acquire mass spectra in reflectron mode.
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MALDI-TOF/TOF MS/MS: Select precursor ions for fragmentation and acquire tandem mass spectra.
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Database Searching: Submit the peptide mass fingerprint and MS/MS data to a database search engine (e.g., Mascot) to identify the proteins.
Western Blot Analysis
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Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies specific to the proteins of interest overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Proteomic analysis provides a powerful approach to unravel the complex cellular responses to this compound. The data and protocols presented here offer a solid foundation for further investigation into the anti-cancer mechanisms of this promising natural compound. The identification of key protein targets and modulated signaling pathways can guide the development of novel therapeutic strategies and the discovery of predictive biomarkers for treatment response.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of this compound-induced cell death in HCT 116 colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flavokawain C Solubility for In Vitro Assays
Welcome to the technical support center for Flavokawain C (FKC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of FKC in in vitro experiments, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro assays?
This compound (FKC) is a naturally occurring chalcone (B49325) found in the kava (B3030397) plant (Piper methysticum) with demonstrated anti-cancer properties.[1] Like many small molecule compounds derived from natural sources, FKC is hydrophobic, leading to limited solubility in aqueous solutions such as cell culture media. This poor solubility can lead to precipitation, which can negatively impact experimental reproducibility and produce inaccurate results.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[2] It is crucial to prepare a concentrated stock solution and then dilute it into the cell culture medium to minimize the final DMSO concentration, as high levels of DMSO can be toxic to cells.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cellular toxicity.[3] It is essential to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to dissolve FKC) to ensure that the observed effects are due to FKC and not the solvent.
Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause?
Precipitation of FKC upon addition to aqueous media, a phenomenon known as "crashing out," is a common issue due to its hydrophobic nature.[4] This can be caused by several factors:
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High Final Concentration: The final concentration of FKC in the media may exceed its aqueous solubility limit.
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Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[4]
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Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
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Interaction with Media Components: FKC may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent FKC precipitation in your cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Immediate Precipitation Upon Addition to Media | High final concentration of FKC. | Perform a solubility test to determine the maximum soluble concentration of FKC in your specific cell culture medium. Start with a lower final concentration in your experiments. |
| Rapid dilution of DMSO stock. | 1. Warm the cell culture medium to 37°C before adding the FKC stock. 2. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. 3. Consider performing a serial dilution of the DMSO stock in pre-warmed culture media. | |
| Low temperature of media. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitation During Incubation | Instability of FKC at 37°C over time. | Prepare fresh FKC-containing media for each experiment, rather than storing it. |
| Interaction with media components (e.g., serum proteins). | 1. If using serum-containing media, try reducing the serum percentage. 2. Consider using a serum-free medium formulation if compatible with your cell line. | |
| pH shift in the medium due to cellular metabolism. | Ensure the culture medium is adequately buffered and monitor the pH of the medium during the experiment. | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | Reduced solubility at low temperatures. | 1. Prepare single-use aliquots of your FKC stock solution to avoid repeated freeze-thaw cycles. 2. If you observe precipitate in your stock solution upon thawing, gently warm the vial to 37°C and vortex to redissolve the compound before use. |
Quantitative Data: Solubility of this compound and Related Compounds
The following table summarizes the reported solubility of this compound and its analogues in common organic solvents. This information can be used to guide the preparation of stock solutions.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 20 mg/mL | |
| DMF | 20 mg/mL | ||
| Ethanol | 5 mg/mL | ||
| Flavokawain A | DMSO | 43 mg/mL (136.79 mM) | |
| Flavokawain B | DMSO | 50 mg/mL | |
| Dimethyl Formamide | 30 mg/mL | ||
| Ethanol | 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder (Formula Weight: 300.3 g/mol )
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Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes
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Calibrated analytical balance
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Sterile pipette tips
Procedure:
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Weighing: Carefully weigh out 3.0 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolving: Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
This protocol provides a step-by-step guide for diluting the DMSO stock solution into your cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed media to achieve the final 10 µM concentration.
-
-
Direct Dilution (for lower concentrations):
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Ensure your complete cell culture medium is pre-warmed to 37°C.
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While gently vortexing or swirling the medium, add the required volume of the 10 mM FKC stock solution dropwise. For example, to prepare 10 mL of medium with a final FKC concentration of 10 µM, add 10 µL of the 10 mM stock to 10 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, it is recommended to prepare a fresh solution at a lower concentration.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways, including the FAK/PI3K/AKT and apoptosis pathways.
Caption: this compound signaling pathways.
Experimental Workflow for In Vitro Assays
A typical workflow for assessing the in vitro efficacy of this compound involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for in vitro assays.
Troubleshooting Logic for Precipitation
This diagram outlines a logical approach to troubleshooting precipitation issues with this compound in cell culture media.
References
- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 2. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Water Solubility of Flavokawain C for In Vivo Studies
Welcome to the technical support center for researchers utilizing Flavokawain C (FKC) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound?
Q2: Why is addressing the poor water solubility of this compound critical for in vivo studies?
A2: Poor water solubility can lead to several experimental challenges, including:
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Low Bioavailability: Inefficient absorption after oral administration, leading to sub-therapeutic concentrations at the target site.
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Inaccurate Dosing: Difficulty in preparing homogenous formulations for consistent and reproducible dosing.
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Precipitation: The compound may precipitate out of solution upon administration into an aqueous physiological environment, potentially causing local toxicity or embolism.
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Variable Results: Inconsistent absorption can lead to high variability in experimental outcomes, making data interpretation difficult.
Q3: What are the common formulation strategies to enhance the solubility of this compound for in vivo administration?
A3: Several methods can be employed to improve the solubility and bioavailability of poorly water-soluble compounds like this compound. These include:
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Co-solvency: Using a mixture of a water-miscible organic solvent and an aqueous carrier.
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Surfactant-based Systems: Employing surfactants to form micelles or emulsions that can encapsulate the hydrophobic drug.
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Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes, thereby increasing the apparent water solubility of the drug.
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Nanoparticle Formulations: Encapsulating this compound into nanoparticles to improve its dissolution rate and absorption.
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Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier at the molecular level to enhance its dissolution properties.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution during formulation preparation. | The concentration of this compound exceeds its solubility limit in the chosen solvent system. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol).- Gently warm the solution during preparation.- Sonication can help in dissolving the compound.- Consider a different, more effective solubilization strategy like cyclodextrin complexation. |
| High variability in animal response despite consistent dosing. | Poor and erratic absorption of this compound due to its low solubility. The formulation may not be homogenous. | - Ensure the formulation is a true solution or a stable, uniform suspension.- Switch to a more robust formulation strategy, such as a nanoemulsion or a cyclodextrin-based solution, to improve absorption consistency. |
| Signs of toxicity in animals (e.g., irritation at the injection site, lethargy). | The concentration of the organic solvent (e.g., DMSO) in the final formulation is too high. The drug may have precipitated at the injection site. | - Reduce the final concentration of the organic solvent. For instance, keep the final DMSO concentration low when diluting with an aqueous vehicle.- Ensure the drug is fully dissolved before injection.- Consider alternative, less toxic solubilizing agents like polyethylene (B3416737) glycol (PEG) or cyclodextrins. |
| Difficulty achieving desired therapeutic effect in vivo. | Low bioavailability is preventing a sufficient concentration of this compound from reaching the target tissue. | - Increase the dose, if tolerated, after performing a dose-escalation study.- Improve the formulation to enhance bioavailability. Oral gavage of a co-solvent/surfactant formulation or intraperitoneal injection of a solubilized form can be considered.- Explore advanced delivery systems like nanoparticles to target the drug to the desired site. |
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Reference |
| DMF | 20 mg/mL | |
| DMSO | 20 mg/mL | |
| Ethanol | 5 mg/mL |
Table 2: Example In Vivo Formulations for this compound
| Administration Route | Formulation Composition | Species | Dosage | Reference |
| Oral Gavage | 10% Tween 80, 10% ethanol, and 80% saline | Mouse | 10, 30, 90 mg/kg | |
| Intraperitoneal Injection | 0.9% saline containing 4% DMSO and 5% Tween 80 | Mouse | 3 mg/kg | |
| Intraperitoneal Injection | This compound in DMSO, further diluted with 20% SBE-β-CD in saline | Not Specified | 1.25 mg/mL |
Experimental Protocols
Protocol 1: Co-solvent/Surfactant Formulation for Oral Gavage
This protocol is adapted from a study investigating this compound in a liver cancer model.
-
Preparation of the Vehicle: Prepare a vehicle solution consisting of 10% Tween 80, 10% ethanol, and 80% physiological saline.
-
Dissolving this compound: Weigh the required amount of this compound and dissolve it in the vehicle solution to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 2 mg/mL).
-
Homogenization: Vortex the mixture thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Administration: Administer the formulation to the animals via oral gavage at the calculated volume based on their body weight.
Protocol 2: Co-solvent/Surfactant Formulation for Intraperitoneal Injection
This protocol is based on a study of this compound in a nasopharyngeal carcinoma model.
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Initial Dissolution: Dissolve this compound in DMSO to create a stock solution.
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Preparation of the Final Formulation: Prepare the final injection solution by diluting the DMSO stock in a vehicle of 0.9% saline containing 5% Tween 80. The final concentration of DMSO should be kept low (e.g., 4%) to minimize toxicity.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter for sterilization before injection.
-
Administration: Administer the formulation via intraperitoneal injection.
Protocol 3: Cyclodextrin-Based Formulation
This protocol is a general method for using cyclodextrins to enhance the solubility of hydrophobic compounds.
-
Preparation of Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Preparation of this compound Stock: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 12.5 mg/mL).
-
Complexation: While vortexing, slowly add the this compound stock solution to the SBE-β-CD solution. For example, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution to get a final concentration of 1.25 mg/mL.
-
Equilibration: Allow the mixture to equilibrate, typically by stirring or shaking for a few hours at room temperature, to ensure the formation of the inclusion complex.
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Administration: The resulting clear solution can be administered in vivo (e.g., via intraperitoneal injection).
Signaling Pathways and Experimental Workflows
Caption: FAK/PI3K/AKT signaling pathway inhibited by this compound.
Caption: Workflow for selecting and preparing a this compound formulation for in vivo studies.
References
- 1. Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast-Dissolving Solid Dispersions for the Controlled Release of Poorly Watersoluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
Flavokawain C stability in DMSO and cell culture media
Welcome to the technical support center for Flavokawain C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a focus on its stability in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For cell-based assays, it is common practice to dissolve this compound in DMSO to create a high-concentration stock solution.[1][2] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[3]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, aliquot your this compound stock solution in DMSO into single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots protected from light.[5] Recommended storage temperatures and durations are summarized in the table below.
Q3: Is this compound stable in cell culture media?
A3: The stability of this compound in cell culture media can be influenced by several factors, including the specific components of the medium, incubation temperature (typically 37°C), and pH. As with many small molecules, degradation can occur over the course of a typical cell culture experiment. It is highly recommended to perform a stability study under your specific experimental conditions to determine the half-life of this compound. A general protocol for this is provided in the "Experimental Protocols" section.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Notably, it has been reported to suppress the FAK/PI3K/AKT signaling pathway by inhibiting the phosphorylation of FAK, PI3K, and AKT.[6][7][8] Additionally, this compound has been observed to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, affecting the phosphorylation of proteins like ERK.[6][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity in cell-based assays. | 1. Degradation of this compound in stock solution. 2. Degradation of this compound in cell culture medium during the experiment. 3. Precipitation of this compound in the cell culture medium. | 1. Ensure proper storage of stock solutions as per the recommendations (see Table 1). Prepare fresh stock solutions if stability is a concern.2. Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. If significant degradation is observed, consider replenishing the compound by changing the medium at regular intervals.3. Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the kinetic solubility of this compound in your medium (see Protocol 2). If precipitation is an issue, you may need to lower the final concentration or use a different formulation approach. |
| High background noise or off-target effects. | 1. High concentration of DMSO in the final culture medium. 2. Degradation products of this compound may have biological activity. | 1. Ensure the final DMSO concentration is below the level that affects your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO) in all experiments.2. Characterize the stability of this compound under your experimental conditions. If degradation is rapid, interpreting the results might be complex. |
| Difficulty reproducing results from the literature. | 1. Differences in experimental conditions (cell line, medium formulation, passage number). 2. Variability in the purity of the this compound solid. | 1. Carefully replicate the experimental conditions reported in the literature. Pay close attention to cell density, serum concentration, and incubation times.2. Ensure the purity of your this compound using analytical methods like HPLC. Source the compound from a reputable supplier. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid | - | -20°C | ≥ 4 years[1][3] |
| Solution | DMSO | -20°C | 1 month (protect from light)[5] |
| Solution | DMSO | -80°C | 6 months (protect from light)[5] |
Note: The stability of this compound in solution is provided as a guideline. For critical experiments, it is advisable to verify the stability under your specific laboratory conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
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Amber, tightly sealed vials
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Analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
Storage Conditions: Store the aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature). Include a time-zero (T=0) sample that is analyzed immediately after preparation.
-
Sample Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
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Quantification: Analyze the concentration and purity of this compound using a validated analytical method such as HPLC-UV or LC-MS.
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Data Analysis: Compare the concentration of this compound in the stored samples to the T=0 sample to determine the percentage of the compound remaining.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium under physiological conditions.
Materials:
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This compound stock solution in DMSO
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Cell culture incubator (37°C, 5% CO₂)
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Sterile microcentrifuge tubes
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Quenching solution (e.g., ice-cold acetonitrile)
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Analytical instrument (e.g., LC-MS/MS)
Methodology:
-
Preparation of Incubation Medium: Pre-warm the complete cell culture medium to 37°C.
-
Incubation: Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.1%).
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Sample Collection: Aliquot the mixture into sterile tubes, one for each time point. Incubate the tubes at 37°C in a cell culture incubator. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Quenching: Immediately stop potential degradation in the collected samples by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile).
-
Storage: Store the quenched samples at -80°C until analysis.
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Sample Analysis: Analyze the concentration of the parent this compound in each sample using a sensitive and specific analytical method like LC-MS/MS.
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Data Analysis: Plot the percentage of this compound remaining versus time to determine the stability profile and calculate its half-life in the medium.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.
Caption: this compound modulates the MAPK/ERK signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 7. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining optimal dosage of Flavokawain C for cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Flavokawain C (FKC) in cell culture experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, IC50 values for various cancer cell lines typically range from 12 µM to over 60 µM.[1][2][3][4][5] For initial experiments, a concentration range of 10 µM to 80 µM is a reasonable starting point.
2. What is the general cytotoxicity of this compound on normal versus cancer cell lines?
This compound has demonstrated selective cytotoxicity, showing higher potency against various cancer cell lines while being less toxic to normal cells.[1][3][6] For instance, the IC50 value for the normal liver cell line MIHA was 53.95 ± 5.08 µM, which is significantly higher than that for liver cancer cell lines such as Huh-7 (23.42 ± 0.89 µM), Hep3B (28.88 ± 2.60 µM), and HepG2 (30.71 ± 1.27 µM).[1] Similarly, FKC was less cytotoxic to the normal human mammary cell line MCF-10A (IC50 of 66.9 ± 1.5 µM) compared to breast cancer cell lines.[3]
3. What are the known mechanisms of action for this compound?
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways.[1][4][6][7] Key mechanisms include:
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Induction of Apoptosis: FKC promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2.[1] It also leads to the activation of caspases (-3, -8, and -9) and cleavage of PARP.[3][4][6]
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Cell Cycle Arrest: FKC can cause cell cycle arrest, primarily at the G2/M phase, by upregulating cell cycle inhibitors like p21 and p27.[4][7]
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Inhibition of Signaling Pathways: FKC has been reported to suppress the FAK/PI3K/AKT signaling pathway, which is crucial for cell proliferation and migration in liver cancer.[1] It also affects the MAPK and Akt signaling pathways in colon cancer cells.[6]
-
Induction of DNA Damage: FKC can trigger significant DNA damage in cancer cells, leading to a strong DNA damage response.[1]
4. How should I prepare this compound for cell culture experiments?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][4] This stock solution can then be diluted to the desired final concentrations in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect on cell viability observed. | 1. Concentration of this compound is too low. 2. Incubation time is too short. 3. The specific cell line is resistant to FKC. | 1. Perform a dose-response study with a wider concentration range (e.g., 1 µM to 100 µM). 2. Increase the incubation time (e.g., 24, 48, and 72 hours).[4] 3. Consider using a different compound or a combination therapy approach. |
| High variability in experimental results. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Errors in serial dilutions. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Mix the culture plate gently after adding the drug to ensure even distribution. 3. Prepare fresh serial dilutions for each experiment and verify calculations. |
| Contradictory results with published data. | 1. Differences in cell line passage number or source. 2. Variations in experimental protocols (e.g., assay type, incubation time). 3. Purity of the this compound compound. | 1. Use low-passage number cells and ensure they are from a reputable source. 2. Carefully follow standardized and detailed protocols as provided in the "Experimental Protocols" section. 3. Verify the purity of the FKC compound with the supplier. |
| Unexpected morphological changes in cells. | 1. DMSO concentration is too high. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. 2. Regularly check for signs of contamination (e.g., turbidity, color change in medium, microscopic examination). |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh-7 | Liver Cancer | 23.42 ± 0.89 | [1] |
| Hep3B | Liver Cancer | 28.88 ± 2.60 | [1] |
| HepG2 | Liver Cancer | 30.71 ± 1.27 | [1] |
| MIHA | Normal Liver | 53.95 ± 5.08 | [1] |
| T24 | Bladder Cancer | ≤17 | [2] |
| RT4 | Bladder Cancer | ≤17 | [2] |
| EJ | Bladder Cancer | ≤17 | [2] |
| L02 | Liver Cancer | <60 | [2] |
| HepG2 | Liver Cancer | <60 | [2] |
| MCF-7 | Breast Cancer | 30.8 ± 2.2 | [3] |
| MDA-MB-453 | Breast Cancer | 34.7 ± 1.4 | [3] |
| MDA-MB-231 | Breast Cancer | 27.5 ± 1.1 | [3] |
| MCF-10A | Normal Mammary | 66.9 ± 1.5 | [3] |
| HT-29 | Colon Adenocarcinoma | 39.00 ± 0.37 | [4] |
| HCT 116 | Colon Carcinoma | 12.75 | [5] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 6 x 10³ cells per well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired incubation period (e.g., 48 hours).[1]
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Add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.[1]
-
Remove the culture medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]
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Measure the absorbance at 490 nm using a microplate reader.[1]
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
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Treat cells with different concentrations of this compound (e.g., 4, 8, and 16 µM) for 48 hours.[1]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.[1]
-
Analyze the stained cells using a flow cytometer.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and incubate at 4°C for at least 30 minutes.[8]
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Wash the cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase A.[8]
-
Incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: FAK/PI3K/AKT Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for MTT Assay.
Caption: Induction of Apoptosis by this compound.
References
- 1. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokavain C Suppresses Breast Cancer Cell Viability and Induces Cell Apoptosis by Triggering DNA Damage [jstage.jst.go.jp]
- 4. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of Flavokawain C in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Flavokawain C (FKC) in cellular models. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound in cancer cell models?
A1: this compound primarily exerts its anti-cancer effects by inducing apoptosis and cell cycle arrest. It has been shown to modulate several key signaling pathways involved in cell survival and proliferation. Notably, FKC directly binds to the ATP-binding sites of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K), leading to the inhibition of their phosphorylation and subsequent downstream signaling.[1] Additionally, FKC acts as a natural inhibitor of Heat Shock Protein 90B1 (HSP90B1), which in turn downregulates the EGFR/PI3K/Akt/mTOR signaling pathway.[2]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
A2: While celebrated for its anti-tumor properties, this compound can exhibit off-target effects that may influence experimental outcomes. Given that FKC binds to the ATP pocket of kinases like FAK and PI3K, it is plausible that it could interact with other kinases that have structurally similar ATP-binding sites. This could lead to the unintended modulation of various signaling pathways. Furthermore, as an inhibitor of HSP90B1, a chaperone protein for numerous client proteins, FKC could indirectly affect multiple cellular processes beyond its intended anti-cancer scope. Researchers should also consider the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS) as potential off-target effects that could have broad cellular consequences.[3][4]
Q3: Is this compound cytotoxic to normal, non-cancerous cells?
A3: this compound has demonstrated a degree of selective cytotoxicity towards cancer cells over normal cells.[1] However, it is not entirely devoid of effects on non-cancerous cells. Cytotoxicity has been observed in normal human cell lines, albeit generally at higher concentrations than those required for anti-cancer effects in malignant cells. It is crucial to determine the optimal concentration range for your specific cell model to minimize toxicity to non-target cells in co-culture or comparative studies.
Q4: I am observing unexpected changes in cell morphology or viability in my control (non-cancerous) cell line treated with this compound. What could be the cause?
A4: This could be due to the off-target effects of this compound. As mentioned, FKC can be cytotoxic to normal cells, although often at higher concentrations. We recommend performing a dose-response curve to determine the IC50 of FKC in your specific normal cell line. Additionally, consider the possibility of off-target kinase inhibition or induction of cellular stress (ER stress, ROS) which could alter cellular morphology and viability.
Q5: My western blot results show alterations in pathways I wasn't expecting to be affected by this compound. How can I troubleshoot this?
A5: This is a classic indicator of potential off-target activity. Given that FKC can inhibit broad-acting proteins like PI3K and HSP90B1, its effects can ripple through numerous interconnected signaling networks. We advise cross-referencing your findings with known downstream targets of these pathways. If the altered pathway is unrelated, it may represent a novel off-target effect of FKC.
Troubleshooting Guides
Issue 1: High background cell death in non-cancerous cell lines.
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Possible Cause: The concentration of this compound is too high for the specific normal cell line being used, leading to off-target cytotoxicity.
-
Troubleshooting Steps:
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Perform a Dose-Response Study: Determine the half-maximal inhibitory concentration (IC50) of FKC for your normal cell line using a cell viability assay (e.g., MTT, SRB).
-
Optimize Working Concentration: Select a concentration for your experiments that is well below the IC50 for the normal cell line but still within the effective range for your cancer cell line.
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Time-Course Experiment: Assess the viability of the normal cells at different time points to ensure that prolonged exposure is not leading to cumulative toxicity.
-
Issue 2: Inconsistent or unexpected signaling pathway activation/inhibition.
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Possible Cause: Off-target kinase inhibition or indirect effects through HSP90B1 inhibition are modulating pathways other than the intended target.
-
Troubleshooting Steps:
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Review the Literature: Check for published data on the effects of PI3K, FAK, and HSP90B1 inhibition in your specific cellular context to see if the observed changes can be explained by these known mechanisms.
-
Use Pathway-Specific Inhibitors/Activators: To confirm if the unexpected signaling is a direct or indirect effect of FKC, use more specific inhibitors or activators for the unexpected pathway in conjunction with FKC treatment.
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Broader Protein Analysis: If resources permit, consider a proteomic or phosphoproteomic approach to get a more global view of the changes induced by FKC in your model system.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various human cancer and normal cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT 116 | Colon Carcinoma | 12.75 |
| HT-29 | Colon Adenocarcinoma | 39.00 |
| A549 | Lung Carcinoma | > 100 |
| CaSki | Cervical Carcinoma | > 100 |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| Huh-7 | Liver Cancer | 23.42 ± 0.89 |
| Hep3B | Liver Cancer | 28.88 ± 2.60 |
| HepG2 | Liver Cancer | 30.71 ± 1.27 |
| T24 | Bladder Cancer | < 17 |
| RT4 | Bladder Cancer | < 17 |
| EJ | Bladder Cancer | < 17 |
Note: Data compiled from multiple sources. Experimental conditions may vary between studies.
Table 2: IC50 Values of this compound in Normal Human Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| CCD-18Co | Colon | > 100 |
| MIHA | Liver | 53.95 ± 5.08 |
| L-02 | Liver | 59.08 |
Note: Data compiled from multiple sources. This highlights the selective, but not absolute, cytotoxicity of FKC.
Experimental Protocols
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
Visualizations
References
- 1. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential Hepatotoxicity of Flavokawain C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the potential hepatotoxicity of Flavokawain C (FKC). This guide includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known impact on liver cells?
This compound (FKC) is a chalcone (B49325) found in the kava (B3030397) plant. Recent studies suggest that FKC has a preferential accumulation in liver tissue. Notably, in vivo studies in mice have shown that oral administration of FKC did not lead to alterations in serum levels of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), nor did it cause changes in liver tissue structure, suggesting it may have minimal impact on normal liver function[1][2]. In contrast to its relative, Flavokawain B (FKB), which is a known hepatotoxin, FKC appears to be less cytotoxic to normal liver cells[3].
Q2: What are the reported cytotoxic concentrations of this compound in liver cell lines?
Quantitative data indicates that FKC exhibits significantly lower toxicity towards normal liver cells compared to liver cancer cell lines. The half-maximal inhibitory concentration (IC50) for FKC in normal human liver epithelial (MIHA) cells is reported to be 53.95 ± 5.08 µM[4]. In contrast, its IC50 values in various human liver cancer cell lines are considerably lower, as detailed in the data table below.
Q3: What are the potential mechanisms of hepatotoxicity for Flavokawains?
While data specifically on FKC's hepatotoxicity mechanisms is still emerging, studies on the structurally similar Flavokawain B (FKB) provide valuable insights. The primary mechanisms associated with FKB-induced hepatotoxicity include:
-
Glutathione (GSH) Depletion: FKB has been shown to deplete intracellular levels of GSH, a critical antioxidant, leading to oxidative stress[3].
-
Increased Reactive Oxygen Species (ROS): The depletion of GSH can lead to an accumulation of ROS, causing cellular damage.
-
Apoptosis Induction: FKB can induce programmed cell death (apoptosis) in hepatocytes.
-
Modulation of Signaling Pathways: FKB has been found to affect key signaling pathways involved in cell survival and inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
It is plausible that at high concentrations, FKC could induce hepatotoxicity through similar mechanisms.
Q4: How does this compound affect signaling pathways in liver cells?
In the context of liver cancer cells, FKC has been shown to suppress the FAK/PI3K/AKT signaling pathway, which is involved in cell proliferation and migration. Its effect on signaling pathways in normal hepatocytes, particularly those related to toxicity such as NF-κB and MAPK, is an active area of research. Given the known effects of FKB on these pathways, it is a reasonable starting point for investigation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MIHA | Normal Human Liver Epithelial | 53.95 ± 5.08 | |
| Huh-7 | Human Hepatocellular Carcinoma | 23.42 ± 0.89 | |
| Hep3B | Human Hepatocellular Carcinoma | 28.88 ± 2.60 | |
| HepG2 | Human Hepatocellular Carcinoma | 30.71 ± 1.27 | |
| L02 | Human Normal Hepatocyte | <60 |
Table 2: In Vivo Effects of this compound on Liver Function Markers in Mice
| Treatment Group | Dose (mg/kg) | Serum ALT Levels | Serum AST Levels | Liver Histology | Reference |
| Control | 0 | No significant change | No significant change | Normal | |
| This compound | 10 | No significant change | No significant change | Normal | |
| This compound | 30 | No significant change | No significant change | Normal | |
| This compound | 90 | No significant change | No significant change | Normal |
Experimental Workflows and Signaling Pathways
Caption: Workflow for in vitro assessment of this compound hepatotoxicity.
Caption: Potential signaling pathways involved in Flavokawain-induced hepatotoxicity.
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Question: My MTT assay results show high variability between replicate wells. What could be the cause?
-
Answer:
-
Uneven cell seeding: Ensure a single-cell suspension before seeding and gently rock the plate to distribute cells evenly.
-
Edge effects: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill them with sterile PBS or media.
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Incomplete formazan (B1609692) solubilization: After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking on an orbital shaker.
-
Interference of FKC with MTT reduction: Some compounds can interfere with the MTT assay. Run a cell-free control with FKC and MTT to check for direct reduction of MTT by the compound.
-
Issue 2: Inconsistent results in ROS assays (e.g., DCFH-DA).
-
Question: I am getting inconsistent fluorescence readings in my ROS assay. Why might this be happening?
-
Answer:
-
Probe instability: Prepare the DCFH-DA working solution fresh and protect it from light.
-
Autofluorescence of FKC: Check if FKC itself fluoresces at the excitation/emission wavelengths used for the ROS probe. Include a control with cells treated with FKC but without the probe.
-
Cell density: Ensure consistent cell numbers across wells, as ROS production can be cell density-dependent.
-
Premature probe oxidation: Avoid prolonged incubation times and exposure to light, which can cause auto-oxidation of the probe.
-
Issue 3: Difficulty in detecting apoptosis.
-
Question: I am not observing a significant increase in apoptosis after treating cells with FKC, even at concentrations that show some cytotoxicity in the MTT assay. What should I consider?
-
Answer:
-
Time-point of analysis: Apoptosis is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for detecting apoptosis after FKC treatment.
-
Mechanism of cell death: At high concentrations, FKC might be inducing necrosis rather than apoptosis. Consider using an assay that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining.
-
Assay sensitivity: Ensure that your apoptosis assay is sensitive enough. For Western blotting, check the quality of your antibodies for cleaved caspases or PARP. For flow cytometry, properly set your gates and compensation.
-
Key Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed hepatocytes (e.g., HepG2, MIHA) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of FKC (e.g., 10, 25, 50, 100, 200 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Measurement using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with FKC as for the MTT assay.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Glutathione (GSH) Assay
-
Cell Lysis: After treatment with FKC, wash the cells with cold PBS and lyse them in a buffer containing 5% sulfosalicylic acid (SSA) to precipitate proteins.
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C.
-
Assay: Use the supernatant to measure GSH levels using a commercial GSH assay kit, which is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured at 412 nm.
Apoptosis Assay using Annexin V-FITC/PI Staining
-
Cell Collection: After FKC treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Lyse FKC-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., phospho-JNK, total JNK, phospho-p65, total p65, β-actin). Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. bosterbio.com [bosterbio.com]
- 2. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Flavokawain C Cancer Cell Research
Welcome to the technical support center for researchers utilizing Flavokawain C in cancer cell studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cells?
This compound (FKC) is a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant that has demonstrated anti-cancer properties.[1] Its primary mechanisms of action include:
-
Induction of Apoptosis: FKC induces programmed cell death by activating both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases (-3, -8, and -9), disruption of the mitochondrial membrane potential, and release of pro-apoptotic proteins like cytochrome c.[2][3][4]
-
Cell Cycle Arrest: FKC can cause cell cycle arrest at the G1 and G2/M phases.[2] This is often associated with the upregulation of cell cycle inhibitors like p21 and p27.[2][3]
-
Inhibition of Pro-Survival Signaling Pathways: FKC has been shown to suppress key signaling pathways that promote cancer cell growth and survival, including the PI3K/Akt/mTOR and STAT3 pathways.[5][6][7][8]
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Induction of Endoplasmic Reticulum (ER) Stress: FKC can induce ER stress, leading to the upregulation of pro-apoptotic proteins such as GADD153.[2][3]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed following FKC treatment, which can contribute to apoptosis.[2]
Q2: My cancer cell line appears to be resistant to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not yet extensively documented, based on its known mechanisms of action and general principles of drug resistance, potential mechanisms include:
-
Alterations in Target Signaling Pathways:
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Upregulation of Pro-Survival Pathways: Constitutive activation of the PI3K/Akt or STAT3 pathways through mutations or other alterations could bypass the inhibitory effects of FKC.[5][6][9]
-
Downregulation of Pro-Apoptotic Proteins: Decreased expression of pro-apoptotic proteins (e.g., Bak, Bax) or increased expression of anti-apoptotic proteins (e.g., Bcl-2, XIAP, c-IAPs) can confer resistance to apoptosis induction.[2][3][4]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump FKC out of the cell, reducing its intracellular concentration and efficacy.[10][11] Although studied more in relation to Flavokawain A, this is a common resistance mechanism for many chemotherapeutic agents.[10][12]
-
Enhanced Antioxidant Capacity: Increased expression of antioxidant enzymes could neutralize the ROS generated by FKC, thereby diminishing its apoptotic effects.[2]
-
Alterations in Cell Cycle Machinery: Mutations or altered expression of cell cycle regulatory proteins could allow cells to evade FKC-induced cell cycle arrest.[2]
Q3: How can I experimentally induce and confirm this compound resistance in my cell line?
Developing a drug-resistant cell line model is a crucial step in studying resistance mechanisms.[13][14][15] A common method is through continuous exposure to the drug:[13][14]
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay.[16]
-
Continuous Drug Exposure: Culture the parental cells in the continuous presence of this compound, starting at a low concentration (e.g., IC10-IC20).[14]
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound as the cells adapt and resume proliferation.[14] This process can take several weeks to months.[13]
-
Confirmation of Resistance: Periodically, and upon establishing a resistant population, perform a cell viability assay to compare the IC50 of the resistant line to the parental line. A significant increase in the IC50 value confirms the development of resistance.[14][16]
-
Cryopreservation: It is essential to freeze down vials of cells at various stages of the resistance induction process.[16]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.[17] 2. Edge effects in the microplate.[18] 3. Pipetting errors.[19] | 1. Ensure a single-cell suspension before seeding; mix gently and thoroughly.[17] 2. Avoid using the outer wells of the plate; fill them with sterile PBS or media.[18] 3. Use calibrated pipettes and consistent technique. |
| No dose-dependent decrease in cell viability | 1. Cell line is inherently resistant to this compound.[18] 2. Insufficient incubation time.[18] 3. This compound instability or precipitation. | 1. Verify the expression of FKC targets (e.g., components of the PI3K/Akt, STAT3 pathways) in your cell line.[5][6] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours).[18] 3. Prepare fresh dilutions of FKC for each experiment from a stock solution. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).[18] |
| Low signal or absorbance values | 1. Low cell density.[19] 2. Assay is not sensitive enough for the cell number used.[20] | 1. Optimize the initial cell seeding density.[19] 2. Consider switching to a more sensitive assay, such as a luminescence-based assay (e.g., CellTiter-Glo) for low cell numbers.[20] |
Western Blot Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for target protein (e.g., p-Akt, cleaved PARP) | 1. Insufficient protein loading. 2. Ineffective antibody. 3. Low protein expression. | 1. Perform a protein concentration assay (e.g., BCA) and ensure equal loading. Use a loading control (e.g., GAPDH, β-actin).[5] 2. Use an antibody validated for Western blotting at the recommended dilution. Include a positive control if available.[21] 3. Increase the amount of protein loaded. Ensure the treatment conditions are optimal to induce changes in protein expression. |
| High background | 1. Antibody concentration is too high. 2. Insufficient washing. 3. Blocking is inadequate. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Increase the number and duration of wash steps.[22] 3. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of dead cells in the untreated control | 1. Rough cell handling during harvesting. 2. Over-trypsinization. 3. Unhealthy initial cell culture. | 1. Handle cells gently; avoid vigorous vortexing.[22] 2. Minimize trypsin exposure time and neutralize promptly. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| No significant increase in apoptosis after treatment | 1. Insufficient drug concentration or incubation time. 2. Cell line is resistant to apoptosis. 3. Incorrect compensation settings on the flow cytometer. | 1. Perform a dose-response and time-course experiment. 2. Consider alternative cell death mechanisms (e.g., autophagy). Check for expression of anti-apoptotic proteins.[23] 3. Use single-stained controls to set up proper compensation. |
| High autofluorescence | 1. Certain cell types are naturally more autofluorescent.[22] | 1. Use a viability dye to exclude dead cells, which are often more autofluorescent.[22] 2. Include an unstained control to set the baseline fluorescence. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| HCT 116 | Colon Carcinoma | Not specified, but showed high cytotoxicity | Not specified | [3] |
| HT-29 | Colon Adenocarcinoma | Growth arrest at 60 and 80 µM | Not specified | [2] |
| MCF-7 | Breast Cancer | Lower cytotoxicity than HCT 116 | Not specified | [3] |
| A549 | Lung Carcinoma | Lower cytotoxicity than HCT 116 | Not specified | [3] |
| CaSki | Cervical Cancer | Lower cytotoxicity than HCT 116 | Not specified | [3] |
| Huh-7 | Liver Cancer | ~16.0 µM | 48 | [6] |
| Hep3B | Liver Cancer | Not specified, but showed inhibition | Not specified | [6] |
Note: IC50 values can vary between laboratories and experimental conditions.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol outlines a general procedure for generating a drug-resistant cancer cell line through continuous drug exposure.[14][16][24]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Determine Parental IC50: Seed the parental cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours. Perform a cell viability assay (e.g., MTT) to calculate the IC50 value.[16]
-
Initiate Resistance Induction: Seed parental cells in a culture flask. Once they reach 70-80% confluency, replace the medium with one containing this compound at a starting concentration equal to the IC10 or IC20 of the parental cells.
-
Monitor and Subculture: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
Increase Drug Concentration: Once the cells show a stable growth rate in the presence of the drug, increase the this compound concentration by a factor of 1.5 to 2.0.[14] Repeat the monitoring and subculturing process.
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration. This process may take several months.
-
Confirm and Characterize: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), confirm the resistance by performing a full dose-response curve and calculating the new IC50.
-
Maintenance: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[14]
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways affected by this compound.[5][6]
Materials:
-
Parental and/or FKC-resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, total Akt, p-STAT3, total STAT3, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., GAPDH). For phosphorylated proteins, normalize to the total protein level.
Visualizations
Caption: this compound signaling pathways and potential resistance mechanisms.
Caption: Workflow for developing this compound resistant cancer cell lines.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 4. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits glucose metabolism and tumor angiogenesis in nasopharyngeal carcinoma by targeting the HSP90B1/STAT3/HK2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - ProQuest [proquest.com]
- 8. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity and mechanism of flavokawain A in inhibiting P-glycoprotein expression in paclitaxel resistance of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. promega.in [promega.in]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. youtube.com [youtube.com]
- 21. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Pharmacokinetics and bioavailability of Flavokawain C in animal models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the pharmacokinetics and bioavailability of Flavokawain C (FKC) in animal models. Due to the limited availability of comprehensive pharmacokinetic data for this compound, this guide also includes information on the closely related compound, Flavokawain B (FKB), to provide a broader context and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the typical formulation for administering this compound to mice orally?
A1: A common formulation for oral administration of this compound in mice is a suspension in 10% Tween 80, 10% ethanol, and 80% saline[1].
Q2: What analytical methods are used to quantify this compound in biological samples?
A2: Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a validated method for determining the concentration of this compound in tissue homogenates[1]. For related flavokawains like FKB, UPLC-MS/MS has also been successfully used for quantification in rat plasma[2][3].
Q3: Are there any known signaling pathways affected by this compound?
A3: Yes, this compound has been shown to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells[4]. It has also been found to target the HSP90B1/STAT3/HK2 signaling axis in nasopharyngeal carcinoma.
Q4: Is there any information on the tissue distribution of this compound?
A4: A study in Kunming mice showed that after oral administration, this compound preferentially accumulates in liver tissues.
Q5: What are the key pharmacokinetic parameters for Flavokawain B in rats?
A5: A study on Flavokawain B in rats after a 10 mg/kg oral dose reported a maximum plasma concentration (Cmax) of 265.2 ng/mL, a time to reach Cmax (Tmax) of 1 hour, and a half-life (T1/2) of 2.76 hours.
Troubleshooting Guides
UHPLC-MS/MS Analysis of this compound
| Issue | Potential Cause | Troubleshooting Step |
| Poor Peak Shape | Improper mobile phase composition. | Optimize the gradient and organic/aqueous ratio. For chalcones, a gradient with acetonitrile (B52724) and water containing a small percentage of formic acid is often a good starting point. |
| Column contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Low Sensitivity | Suboptimal mass spectrometer settings. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions for this compound. |
| Matrix effects from plasma or tissue homogenate. | Employ a more effective sample preparation method like solid-phase extraction (SPE) instead of simple protein precipitation. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| High Background Noise | Contaminated mobile phase or solvent lines. | Use high-purity solvents and filter them before use. Purge the solvent lines. |
| Dirty mass spectrometer source. | Clean the ion source according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Flavokawain B in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (5 mg/kg) |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats |
| Cmax (ng/mL) | 265.2 ± 38.7 | 1048 ± 156 |
| Tmax (h) | 1.0 ± 0.2 | Not Applicable |
| AUC (0-t) (ng·h/mL) | 1234.5 ± 215.8 | 876.5 ± 123.4 |
| AUC (0-∞) (ng·h/mL) | 1356.7 ± 245.1 | 912.3 ± 134.5 |
| t1/2 (h) | 2.76 ± 0.45 | 1.98 ± 0.32 |
| Bioavailability (%) | Not explicitly stated, but can be calculated from oral and IV AUC data. | Not Applicable |
Note: The data in this table is for Flavokawain B and is intended for comparative purposes only.
Experimental Protocols
Protocol 1: Tissue Distribution Study of this compound in Mice
This protocol is based on a study investigating the tissue distribution of this compound in Kunming mice.
-
Animal Model: Male Kunming mice.
-
Formulation: this compound is formulated in a vehicle of 10% Tween 80, 10% ethanol, and 80% saline.
-
Dosing: Administer a single oral dose of 20 mg/kg this compound. A control group receives the vehicle only.
-
Sample Collection: Euthanize the mice 2 hours post-administration. Collect various tissues (e.g., liver, kidney, spleen, lung, heart, brain).
-
Sample Preparation: Wash the collected tissues in normal saline, then homogenize them.
-
Analysis: Determine the concentration of this compound in the tissue homogenates using a validated UHPLC-MS/MS method.
Protocol 2: Pharmacokinetic Study of Flavokawain B in Rats
This protocol is adapted from a study on the pharmacokinetics of Flavokawain B in Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Oral: Administer a single dose of 10 mg/kg Flavokawain B by oral gavage.
-
Intravenous: Administer a single dose of 5 mg/kg Flavokawain B via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated UPLC-MS/MS method to determine the concentration of Flavokawain B.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Visualizations
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.
Caption: this compound targets the HSP90B1/STAT3/HK2 signaling axis.
References
- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 2. UPLC-MS/MS determination of flavokawain B, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Flavokawain C with Flavokawain A and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of three related chalcones: Flavokawain A (FKA), Flavokawain B (FKB), and Flavokawain C (FKC). The information presented is collated from various scientific studies to aid in research and drug development endeavors.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Flavokawain A, B, and C in various cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
| Flavokawain | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Flavokawain A | Bladder Cancer | T24 | 16.7 | [1] |
| Bladder Cancer | RT4 | 20.8 | [1] | |
| Bladder Cancer | EJ | 17.2 | [1] | |
| Liver Cancer | L02, HepG2 | No IC50 value reported | [2] | |
| Flavokawain B | Breast Cancer | MCF-7 | 33.8 | |
| Breast Cancer | MDA-MB-231 | 12.3 | ||
| Osteosarcoma | 143B | 3.5 | [3] | |
| Melanoma | A375 | 7.6 (µg/mL) | ||
| Melanoma | A2058 | 10.8 (µg/mL) | ||
| Cholangiocarcinoma | SNU-478 | 69.4 | ||
| This compound | Bladder Cancer | T24, RT4, EJ | ≤17 | |
| Liver Cancer | L02, HepG2 | <60 | ||
| Liver Cancer | Huh-7 | 23.42 ± 0.89 | ||
| Liver Cancer | Hep3B | 28.88 ± 2.60 | ||
| Liver Cancer | HepG2 | 30.71 ± 1.27 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Mechanisms of Action: A Glimpse into the Signaling Pathways
Flavokawains exert their cytotoxic effects through the modulation of various signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
Flavokawain A: p53-Dependent and Mitochondrial-Mediated Apoptosis
Flavokawain A's mechanism of action is notably dependent on the p53 status of the cancer cells. In p53 wild-type cells, FKA tends to induce a G1 phase cell cycle arrest. Conversely, in p53-mutant cells, it promotes a G2/M arrest. A key mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway, which is characterized by the involvement of the Bax protein and the release of cytochrome c.
Flavokawain B: PI3K/Akt Inhibition and ROS Induction
Flavokawain B has been shown to induce apoptosis in various cancer cell lines, including osteosarcoma and cholangiocarcinoma. A significant part of its mechanism involves the suppression of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Furthermore, FKB has been observed to induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic cell death. The induction of apoptosis by FKB involves both the intrinsic and extrinsic pathways, as evidenced by the activation of caspases 8, 9, and 3/7.
This compound: FAK/PI3K/AKT Pathway and DNA Damage
This compound demonstrates significant cytotoxic effects, particularly in liver and bladder cancer cells. Its mechanism of action involves the induction of DNA damage, which subsequently triggers a DNA damage response. Furthermore, FKC has been shown to suppress the FAK/PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation and migration. This inhibition of the FAK/PI3K/AKT pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. For specific parameters, it is recommended to consult the original research articles.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Flavokawain A, B, or C for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the Flavokawain of interest for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Conclusion
This compound, along with its counterparts Flavokawain A and B, demonstrates significant cytotoxic potential against a range of cancer cell lines. While all three compounds induce apoptosis, their potency and specific molecular mechanisms of action appear to differ. Flavokawain B often exhibits lower IC50 values, suggesting higher potency in several tested cell lines. The choice of flavokawain for further investigation may depend on the specific cancer type and its underlying molecular characteristics, such as p53 status. The detailed experimental data and mechanistic insights provided in this guide are intended to support informed decisions in the advancement of cancer research and the development of novel therapeutic strategies.
References
Flavokawain C vs. Cisplatin: A Comparative Efficacy Guide for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Flavokawain C, a naturally occurring chalcone, and cisplatin (B142131), a conventional chemotherapeutic agent, against various cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of their anti-cancer properties, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in liver, colon, and bladder cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay method.
Liver Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Incubation Time | Citation |
| Huh-7 | This compound | 23.42 ± 0.89 | 48h | [1] |
| Cisplatin | ~5.47 | 72h | [2] | |
| Hep3B | This compound | 28.88 ± 2.60 | 48h | [1] |
| Cisplatin | ~36.3 | Not Specified | [3] | |
| Cisplatin | Varies (see citation) | 24h and 48h | [4] | |
| HepG2 | This compound | 30.71 ± 1.27 | 48h | [1] |
| Cisplatin | ~45 | Not Specified | [3] | |
| Cisplatin | 7 µg/ml (~23.3 µM) | Not Specified | [5] | |
| Cisplatin | 16.09 ± 1.52 µg/ml (~53.6 µM) | 24h | [6] |
Colon Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Incubation Time | Citation | | :--- | :--- | :--- | :--- | | HCT 116 | this compound | ~20-60 (Dose-dependent effects studied) | 48h |[7] | | | Cisplatin | 4.2 µg/mL (~14 µM) | 24h |[8] | | | Cisplatin | 18 µg/ml (~60 µM) | Not Specified | | | | Cisplatin | 9.15 µM | Not Specified |[9] | | HT-29 | this compound | 39.00 ± 0.37 | Not Specified |[10] | | | Cisplatin | 70 µM | Not Specified |[11] | | | Cisplatin | 6.3 µM | 48h |[12] |
Bladder Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Incubation Time | Citation | | :--- | :--- | :--- | :--- | | T24 | this compound | ~17 | Not Specified | | | Cisplatin | 7.637 | Not Specified |[13] | | | Cisplatin | 1.25 µg/mL (~4.17 µM) | 4 days |[14] | | | Cisplatin | 183.2 ng/ml (~0.61 µM) | 5 days |[15] | | RT4 | this compound | ~17 | Not Specified | | | Cisplatin | 7.426 | Not Specified |[13] | | | Cisplatin | Varies (see citation) | Not Specified |[16] | | EJ | this compound | ~17 | Not Specified |
Mechanisms of Action
This compound and cisplatin induce cancer cell death through distinct molecular mechanisms.
This compound has been shown to induce apoptosis and cell cycle arrest by modulating various signaling pathways. A key mechanism is the inhibition of the FAK/PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation[1]. This compound has also been observed to induce endoplasmic reticulum stress and regulate MAPK and Akt signaling pathways[7].
Cisplatin , a platinum-based drug, primarily exerts its cytotoxic effects by causing DNA damage. It forms intra- and inter-strand crosslinks in DNA, which blocks DNA replication and transcription, ultimately leading to apoptosis[17].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and cisplatin, as well as a general workflow for evaluating their efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound or Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or cisplatin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines treated with this compound or cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or cisplatin for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
Materials:
-
Treated and untreated cancer cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest (e.g., p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells to extract proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (B213101)
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralizing buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Embed harvested cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the DNA as a nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the DNA damage using a fluorescence microscope and appropriate software by measuring the length and intensity of the comet tail.
References
- 1. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting HNRNPU to overcome cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Upregulated expression of BCL2, MCM7, and CCNE1 indicate cisplatin-resistance in the set of two human bladder cancer cell lines: T24 cisplatin sensitive and T24R2 cisplatin resistant bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. researchgate.net [researchgate.net]
- 17. Cisplatin-Resistant Urothelial Bladder Cancer Cells Undergo Metabolic Reprogramming beyond the Warburg Effect [mdpi.com]
Flavokawain C: A Comparative Analysis of its Molecular Targets in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Flavokawain C's (FKC) performance in various cancer cell lines, supported by experimental data. FKC, a natural chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has demonstrated significant anti-cancer properties by modulating multiple molecular targets and signaling pathways.
This guide summarizes the cytotoxic effects of FKC, details its impact on key cellular processes across different cancer cell lines, and provides comprehensive experimental protocols for the validation of its molecular targets.
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HT-29 | Colon Adenocarcinoma | 39.00 ± 0.37[1] |
| HCT 116 | Colon Carcinoma | Not explicitly stated, but showed high cytotoxicity[2][3] |
| MCF-7 | Breast Cancer | Less sensitive than HCT 116[2][3] |
| A549 | Lung Cancer | Less sensitive than HCT 116 |
| CaSki | Cervical Cancer | Less sensitive than HCT 116 |
| Huh-7 | Liver Cancer | 23.42 ± 0.89 |
| Hep3B | Liver Cancer | 28.88 ± 2.60 |
| HepG2 | Liver Cancer | 30.71 ± 1.27 |
| T24 | Bladder Cancer | ≤17 |
| RT4 | Bladder Cancer | ≤17 |
| EJ | Bladder Cancer | ≤17 |
Comparative Analysis of Molecular Targets and Cellular Effects
This compound exerts its anti-cancer effects by targeting multiple key proteins and pathways involved in cell survival, proliferation, and apoptosis. The following table summarizes the validated molecular targets and cellular outcomes in different cancer cell lines.
| Cell Line | Apoptosis Induction | Cell Cycle Arrest | Key Molecular Targets and Pathway Modulation |
| HT-29 (Colon) | Yes. Induced via increased ROS generation, decreased mitochondrial membrane potential, and activation of caspases-3, -8, and -9. | G1 and G2/M phases. | Upregulation: p21, p27, GADD153. Downregulation: XIAP, c-IAP1, c-IAP2, SOD activity. |
| HCT 116 (Colon) | Yes. Intrinsic and extrinsic pathways activated, evidenced by mitochondrial membrane potential disruption and release of cytochrome c, Smac/DIABLO, and AIF. | S phase. | Upregulation: Bak, DR5, GADD153, p21Cip1, p27Kip1, Phospho-ERK1/2. Downregulation: XIAP, cIAP-1, c-FlipL, Bcl-xL, survivin, CDK2, CDK4, Phospho-Akt, Phospho-Rb. |
| Huh-7, Hep3B (Liver) | Yes. Induced apoptosis and significant DNA damage. | Not explicitly stated. | Upregulation: Bax. Downregulation: Bcl2. Inhibition of Phosphorylation: FAK, PI3K, AKT. |
| Nasopharyngeal Carcinoma (NPC) cells | Yes. | Not explicitly stated. | Inhibition: HSP90B1, EGFR phosphorylation, PI3K/Akt/mTOR pathway. This leads to reduced glycolysis and angiogenesis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to validate the molecular targets of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate liver cancer cells (Huh-7, Hep3B, HepG2) and normal liver cells (MIHA) in 96-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p21, p27, caspases, PARP, FAK, PI3K, Akt, HSP90B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Caption: this compound induces cell cycle arrest by modulating CDK inhibitors.
Caption: this compound inhibits the FAK/PI3K/AKT signaling pathway.
References
- 1. Induction of Apoptosis and Cell Cycle Arrest by this compound on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 3. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavokawain C and Other Natural Chalcones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Flavokawain C with other prominent natural chalcones, namely Xanthohumol, Licochalcone A, Panduratin A, and Isoliquiritigenin. This analysis is supported by experimental data on their anticancer and anti-inflammatory properties, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Chalcones, a class of naturally occurring phenolic compounds, are precursors to flavonoids and are abundant in edible plants.[1] Their simple chemical structure and diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, have made them a subject of intense research for drug discovery.[2][3] this compound, a chalcone (B49325) found in the kava (B3030397) plant (Piper methysticum), has demonstrated significant potential as a therapeutic agent.[4][5] This guide offers a comparative perspective on this compound's performance against other well-studied natural chalcones.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of this compound and other selected chalcones have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following table summarizes the IC50 values of these chalcones against various cancer cell lines, as determined by the MTT assay.
| Chalcone | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT 116 | Colon Carcinoma | >60 | |
| HT-29 | Colon Carcinoma | >60 | ||
| MCF-7 | Breast Cancer | >60 | ||
| A549 | Lung Carcinoma | >60 | ||
| CaSki | Cervical Cancer | >60 | ||
| T24 | Bladder Cancer | ≤17 | ||
| RT4 | Bladder Cancer | ≤17 | ||
| EJ | Bladder Cancer | ≤17 | ||
| Huh-7 | Liver Cancer | 23.42 ± 0.89 | ||
| Hep3B | Liver Cancer | 28.88 ± 2.60 | ||
| HepG2 | Liver Cancer | 30.71 ± 1.27 | ||
| Xanthohumol | HCT-15 | Colon Cancer | 3.6 | |
| 40-16 | Colon Cancer | 2.6 (72h) | ||
| MDA-MB-231 | Breast Cancer (TNBC) | 6.7 | ||
| Hs578T | Breast Cancer (TNBC) | 4.78 | ||
| A-2780 | Ovarian Cancer | 0.52 (48h) | ||
| HepG2 | Liver Cancer | 25.4 ± 1.1 | ||
| Huh7 | Liver Cancer | 37.2 ± 1.5 | ||
| Licochalcone A | 22Rv1 | Prostate Cancer | 15.73 | |
| LNCaP | Prostate Cancer | 23.35 | ||
| HOS | Osteosarcoma | 29.43 (24h), 22.48 (48h) | ||
| MG-63 | Osteosarcoma | 31.16 (24h), 22.39 (48h) | ||
| SKOV3 | Ovarian Cancer | 19.22 (24h) | ||
| Panduratin A | A549 | Non-Small Cell Lung Cancer | 10.8 (as 4.4 µg/mL) | |
| H1975 | Non-Small Cell Lung Cancer | 5.58 µg/mL | ||
| PANC-1 | Pancreatic Cancer | 0.8 (as Panduratin W) | ||
| Isoliquiritigenin | Hela | Cervical Cancer | 126.5 | |
| 266-6 | Pancreatic Acinar Cell Tumor | 262 µg/ml | ||
| TGP49 | Pancreatic Acinar Cell Tumor | 389 µg/ml | ||
| TGP47 | Pancreatic Acinar Cell Tumor | 211 µg/ml |
Anti-inflammatory Effects: A Mechanistic Overview
Natural chalcones exhibit potent anti-inflammatory properties by modulating key inflammatory pathways. While direct comparative IC50 values for this compound are not as readily available as for its anticancer effects, the following table summarizes the known anti-inflammatory activities and mechanisms of the selected chalcones.
| Chalcone | Key Anti-inflammatory Activity | IC50 | Mechanism of Action | Reference |
| This compound | Inhibition of NO and pro-inflammatory gene expression (iNOS, IL-1β, IL-6). | Not specified | Inhibition of NF-κB and MAPKs (ERK and JNK) pathways. | |
| Xanthohumol | Inhibition of NO production and pro-inflammatory mediators (IL-1β, TNF-α). | >90% inhibition of NO at 10 µg/mL | Suppression of iNOS expression; activation of NRF2-ARE signaling and upregulation of HO-1. | |
| Licochalcone A | Inhibition of PGE2 production. | 15.0 nM | Inhibition of COX-2-dependent PGE2 production; suppression of NF-κB and p38/ERK MAPK signaling. | |
| Panduratin A | Strong inhibition of NO and PGE2 production. | NO: 0.175 µM, PGE2: 0.0195 µM | Suppression of iNOS and COX-2 expression through inhibition of NF-κB activation. | |
| Isoliquiritigenin | Inhibition of NO release and expression of ICAM-1, TNF-α, COX-2, and iNOS. | Not specified | Inhibition of NF-κB expression and nuclear translocation; activation of the Nrf2 pathway. |
Signaling Pathways in Focus
The biological activities of these chalcones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Anticancer Signaling Pathways
This compound and other chalcones induce apoptosis and inhibit cancer cell proliferation by modulating key signaling cascades.
References
Flavokawain C: Bridging the Gap Between Bench and Bedside in Cancer Research
A comprehensive analysis of in vivo validation of in vitro anticancer findings for Flavokawain C, offering researchers, scientists, and drug development professionals a comparative guide to its therapeutic potential.
This compound (FKC), a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has demonstrated significant anticancer properties in preclinical laboratory studies. This guide provides an objective comparison of its in vitro efficacy with subsequent in vivo validation, supported by experimental data and detailed methodologies. The consistent translation of in vitro findings to animal models underscores the promising potential of FKC as a novel therapeutic agent.
In Vitro Activity and In Vivo Validation: A Comparative Overview
Recent studies have consistently demonstrated the ability of this compound to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress cell migration in various cancer types in laboratory settings. Crucially, these promising in vitro results have been successfully replicated in animal models, providing a strong foundation for further clinical investigation.
Liver Cancer
In the context of liver cancer, in vitro studies revealed that FKC selectively inhibits the proliferation of liver cancer cells and induces apoptosis.[1] Subsequent in vivo experiments using a xenograft tumor model in mice confirmed these findings, showing that FKC administration significantly suppressed tumor growth.[1][2] A key observation was the preferential accumulation of FKC in liver tissues in vivo, suggesting a targeted effect with minimal impact on normal liver tissue.[1][2]
Nasopharyngeal Carcinoma
For nasopharyngeal carcinoma (NPC), in vitro research identified that FKC inhibits cancer cell proliferation, glycolysis, and angiogenesis by targeting the HSP90B1/STAT3/HK2 signaling axis. These findings were validated in nude mice xenograft models, where FKC treatment led to a marked reduction in both tumor volume and weight. The in vivo study further confirmed the downregulation of key proteins involved in glycolysis and angiogenesis, mirroring the in vitro results.
Colon Cancer
The anticancer effects of FKC have also been investigated in colon cancer. In vitro, FKC was shown to induce apoptosis and cause cell cycle arrest in HCT 116 human colon carcinoma cells. These findings were substantiated in vivo, where FKC treatment significantly inhibited the growth of HCT 116 tumor xenografts in BALB/c nude mice. The in vivo study also confirmed the induction of apoptosis within the tumor tissue.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of this compound's efficacy across different cancer models.
| In Vitro Efficacy of this compound | |||
| Cancer Type | Cell Line | Parameter | Value |
| Liver Cancer | Huh-7 | IC50 | 23.42 ± 0.89 µM |
| Hep3B | IC50 | 28.88 ± 2.60 µM | |
| HepG2 | IC50 | 30.71 ± 1.27 µM | |
| Bladder Cancer | T24 | IC50 | ≤17 µM |
| RT4 | IC50 | ≤17 µM | |
| EJ | IC50 | ≤17 µM |
| In Vivo Efficacy of this compound | |||
| Cancer Type | Animal Model | Treatment | Outcome |
| Liver Cancer | Huh-7 xenograft in BALB/c nude mice | 16 mg/kg this compound every other day | Significant inhibition of tumor growth |
| Nasopharyngeal Carcinoma | Xenograft in nude mice | Not specified | Marked reduction in tumor volume and weight |
| Colon Cancer | HCT 116 xenograft in BALB/c nude mice | 1 and 3 mg/kg this compound for 19 days | Significant inhibition of tumor growth |
| Bladder Cancer | Xenograft model | Not specified | Flavokawain A (a related compound) significantly decreased tumor volume by ~57% |
| Prostate Cancer | Xenograft model | Dietary Flavokawain A | Reduced tumor growth by 48% |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several key signaling pathways. The diagrams below illustrate the validated mechanisms of action in different cancer types.
Experimental Protocols
A detailed description of the key experimental methodologies is provided below to facilitate the replication and further investigation of these findings.
In Vitro Assays
-
Cell Viability (MTT) Assay: Cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured to determine cell viability.
-
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound. The medium was changed periodically. After a designated period, the colonies were fixed, stained with crystal violet, and counted.
-
Apoptosis Assay (Flow Cytometry): Treated and untreated cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells was quantified using a flow cytometer.
-
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was incubated with primary antibodies against target proteins (e.g., FAK, PI3K, AKT, HSP90B1), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies
-
Animal Models: BALB/c nude mice were used for the xenograft studies.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., Huh-7, HCT 116) was subcutaneously injected into the flank of the mice.
-
Treatment Protocol: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal or oral administrations of this compound at specified doses and schedules. The control group received the vehicle.
-
Tumor Growth Measurement: Tumor volume was measured periodically using calipers. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
Immunohistochemistry: Excised tumor tissues were fixed, sectioned, and stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the in vivo effects of this compound at the cellular level.
This guide provides a consolidated overview of the in vivo validation of in vitro findings for this compound. The consistent and robust anticancer effects observed across different cancer types in both laboratory and animal studies highlight its significant therapeutic potential and warrant further investigation in clinical settings.
References
Flavokawain C: Scrutinizing its Role in Modulating the FAK/PI3K/AKT Signaling Pathway in Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Flavokawain C (FKC), a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has emerged as a compound of significant interest in oncology research. Accumulating evidence points to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. A key mechanism underlying these anti-tumor effects is the modulation of the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a critical cascade that governs cell survival, growth, and metastasis. This guide provides a comparative analysis of FKC's performance, supported by experimental data, to aid researchers in evaluating its potential as a therapeutic agent.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize the IC50 values of FKC in various cancer cell lines and compare them with its natural analogs, Flavokawain A (FKA) and Flavokawain B (FKB), as well as a standard chemotherapeutic drug, cisplatin.
Table 1: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT 116 | Colon Carcinoma | 12.75 ± 0.17 | [1] |
| Huh-7 | Liver Cancer | 23.42 ± 0.89 | [2] |
| Hep3B | Liver Cancer | 28.88 ± 2.60 | [2] |
| HepG2 | Liver Cancer | 30.71 ± 1.27 | [2] |
| MCF-7 | Breast Cancer | > 100 | [1] |
| HT-29 | Colon Carcinoma | > 100 | [1] |
| A549 | Lung Carcinoma | > 100 | [1] |
| CaSki | Cervical Cancer | > 100 | [1] |
Table 2: Comparative Cytotoxicity (IC50) of Flavokawains and Cisplatin
| Compound | HCT 116 (Colon) | T24 (Bladder) | RT4 (Bladder) | EJ (Bladder) |
| This compound | 12.75 ± 0.17 µM | - | - | - |
| Flavokawain A | - | 13.8 µM | 11.2 µM | 14.2 µM |
| Flavokawain B | - | 10.2 µM | 8.9 µM | 11.5 µM |
| Cisplatin | 13.12 ± 1.24 µM | - | - | - |
Note: Data for Flavokawain A, B, and C are compiled from different studies and are presented for comparative purposes. Direct head-to-head studies may yield different results.
Mechanism of Action: Inhibition of the FAK/PI3K/AKT Pathway
Experimental evidence strongly indicates that this compound exerts its anti-cancer effects by suppressing the FAK/PI3K/AKT signaling pathway.[2][3] This inhibition is achieved through the binding of FKC to the ATP sites of FAK and PI3K, which in turn inhibits their phosphorylation and subsequent activation.[3] The downstream effects of this inhibition are a reduction in the phosphorylation of AKT.[2][4]
Table 3: Effect of this compound on Key Proteins in the FAK/PI3K/AKT Pathway
| Cell Line | Treatment | Target Protein | Observation | Reference |
| Huh-7 | This compound (4, 8, 16 µM) | p-FAK | Dose-dependent decrease | [2] |
| Hep3B | This compound (4, 8, 16 µM) | p-FAK | Dose-dependent decrease | [2] |
| Huh-7 | This compound (4, 8, 16 µM) | p-PI3K | Dose-dependent decrease | [2] |
| Hep3B | This compound (4, 8, 16 µM) | p-PI3K | Dose-dependent decrease | [2] |
| Huh-7 | This compound (4, 8, 16 µM) | p-AKT | Dose-dependent decrease | [2] |
| Hep3B | This compound (4, 8, 16 µM) | p-AKT | Dose-dependent decrease | [2] |
| HCT 116 | This compound (60 µM) | p-AKT | Reduced expression | [4] |
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols are crucial. Below are the methodologies for key experiments used to evaluate the effects of this compound.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4.5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5-100 µM) and a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 72 hours).
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air-dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.[5][6][7][8][9]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect the levels of specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FAK, FAK, p-PI3K, PI3K, p-AKT, AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Visualizing the Molecular Interactions and Workflow
To better illustrate the mechanisms and processes involved, the following diagrams are provided.
Caption: FAK/PI3K/AKT signaling pathway and the inhibitory points of this compound.
Caption: A general experimental workflow for evaluating this compound's effects.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly in colon and liver cancers, by effectively inhibiting the FAK/PI3K/AKT signaling pathway. Its ability to induce apoptosis and suppress cell proliferation at concentrations comparable to or better than some existing chemotherapeutics warrants further investigation. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic applications of this compound and to design further studies to elucidate its full potential in cancer therapy. The continued investigation into its mechanism of action and its efficacy in in vivo models will be crucial in transitioning this promising natural compound from the laboratory to clinical applications.
References
- 1. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 2. This compound inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. abcam.com [abcam.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Flavokawain C
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Flavokawain C, a naturally occurring chalcone (B49325) with cytotoxic properties. Adherence to these guidelines is critical to ensure personal safety and the integrity of your research.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required equipment for various laboratory procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front laboratory coat- Double-gloving with chemotherapy-rated nitrile gloves- N95 or higher-rated respirator- Safety goggles with side shields or a full-face shield |
| Solution Preparation | - Disposable, solid-front laboratory coat- Double-gloving with chemotherapy-rated nitrile gloves- Safety goggles with side shields |
| Cell Culture and In Vitro Assays | - Disposable, solid-front laboratory coat- Nitrile gloves- Safety glasses |
| Waste Disposal | - Disposable, solid-front laboratory coat- Double-gloving with chemotherapy-rated nitrile gloves- Safety goggles with side shields |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.
-
Recommended storage is in a tightly sealed container at -20°C for long-term stability.
2. Weighing and Aliquoting (to be performed in a certified chemical fume hood or biological safety cabinet):
-
Designate a specific area and analytical balance for weighing cytotoxic compounds.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Don all required PPE for handling dry powder.
-
Carefully weigh the desired amount of this compound. Use a spatula to handle the powder and avoid generating dust.
-
If aliquoting, prepare pre-labeled tubes.
-
Clean the spatula and weighing area with a suitable deactivating agent (e.g., 70% ethanol) and dispose of all contaminated materials as cytotoxic waste.
3. Solution Preparation:
-
Prepare solutions in a certified chemical fume hood or biological safety cabinet.
-
Consult the product's solubility information for the appropriate solvent (e.g., DMSO, ethanol).
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial and vortex until the compound is fully dissolved.
-
Label the solution container clearly with the compound name, concentration, solvent, date, and your initials.
Emergency Spill Plan
In case of a spill, immediately alert others in the area and follow these procedures:
For Small Spills (< 5 mL or 5 g):
-
Don appropriate PPE, including double gloves and a respirator.
-
Cover the spill with absorbent pads, starting from the outside and working inwards.
-
For powder spills, gently cover with a damp absorbent pad to avoid aerosolizing the powder.
-
Carefully collect the absorbed material and any contaminated debris into a designated cytotoxic waste container.
-
Clean the spill area twice with a detergent solution, followed by a rinse with 70% ethanol.
-
Dispose of all cleaning materials as cytotoxic waste.
For Large Spills (> 5 mL or 5 g):
-
Evacuate the immediate area and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
If trained and equipped, follow the procedure for small spills, taking extra precautions to avoid exposure.
Disposal Plan
All materials that have come into contact with this compound must be disposed of as cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and plasticware. Place these items in a designated, puncture-proof, and clearly labeled cytotoxic waste container. The container should be lined with a yellow chemotherapy waste bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste." Do not pour this waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant cytotoxic sharps container.
-
Final Disposal: All cytotoxic waste must be incinerated through a licensed hazardous waste disposal service. Follow your institution's specific procedures for waste pickup and disposal.
This compound Signaling Pathway
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways. The diagram below illustrates a simplified representation of its mechanism of action.
Caption: this compound's pro-apoptotic signaling cascade.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
